(R)-SL18
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H21ClN6O5S2 |
|---|---|
分子量 |
597.1 g/mol |
IUPAC名 |
[2-[(5-chloro-2-nitrophenyl)carbamoylamino]-2-oxoethyl] N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamodithioate |
InChI |
InChI=1S/C26H21ClN6O5S2/c1-32-19-10-6-5-9-17(19)22(15-7-3-2-4-8-15)30-23(24(32)35)31-26(39)40-14-21(34)29-25(36)28-18-13-16(27)11-12-20(18)33(37)38/h2-13,23H,14H2,1H3,(H,31,39)(H2,28,29,34,36)/t23-/m0/s1 |
InChIキー |
LWZLLHPZXXUHDA-QHCPKHFHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(R)-SL18: A First-in-Class ANXA3 Degrader for Triple-Negative Breast Cancer
A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified Annexin A3 (ANXA3) as a promising therapeutic target in TNBC, with its overexpression correlating with poor patient prognosis. (R)-SL18 has emerged as a first-in-class small molecule degrader of ANXA3, demonstrating potent anti-tumor activity in preclinical models of TNBC. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: ANXA3 Degradation
This compound functions as a molecular degrader, specifically targeting the ANXA3 protein for destruction. The primary mechanism involves the ubiquitin-proteasome system.[1][2] this compound directly binds to ANXA3, facilitating its ubiquitination—a process where ubiquitin molecules are attached to the target protein.[2] This "tagging" marks ANXA3 for recognition and subsequent degradation by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.[2][3] The targeted degradation of ANXA3 disrupts downstream signaling pathways that are critical for TNBC cell survival and proliferation.[2]
Inhibition of the Wnt/β-catenin Signaling Pathway
A key consequence of ANXA3 degradation by this compound is the inhibition of the Wnt/β-catenin signaling pathway.[2] ANXA3 has been shown to positively regulate this pathway, which is frequently hyperactivated in various cancers, including TNBC. By reducing ANXA3 levels, this compound leads to a decrease in the levels of β-catenin, a central effector of the Wnt pathway.[2] The downregulation of β-catenin, in turn, suppresses the transcription of target genes involved in cell proliferation, migration, and invasion.[2]
Caption: this compound mediated degradation of ANXA3 and subsequent inhibition of the Wnt/β-catenin pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of TNBC. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | ANXA3 Expression | IC50 (μM) |
| MDA-MB-231 | High | Data not publicly available |
| Hs 578T | High | Data not publicly available |
| SUM-159 | High | Data not publicly available |
Note: Specific IC50 values for this compound are not detailed in the currently available public literature, though it is reported to have excellent anti-proliferative activities.
Table 2: In Vivo Efficacy of this compound in a TNBC Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| This compound | Dosage not specified | Significant TGI reported |
Note: While the exact TGI percentage for this compound is not stated, a successor compound, 18a5, demonstrated a TGI of 96% in a TNBC tumor xenograft model.[4][5][6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of this compound on TNBC cells.
-
Method:
-
TNBC cells (e.g., MDA-MB-231, Hs 578T) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated using non-linear regression analysis in GraphPad Prism.
-
Western Blot Analysis for ANXA3 Degradation
-
Objective: To confirm the degradation of ANXA3 protein following treatment with this compound.
-
Method:
-
TNBC cells are treated with various concentrations of this compound for different time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against ANXA3 and a loading control (e.g., GAPDH) overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method:
-
Patient-derived TNBC tumor tissues with high ANXA3 expression are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ANXA3 and Ki-67).
-
Experimental Workflow and Logic
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo validation.
Caption: A logical workflow for the preclinical evaluation of this compound in TNBC.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for TNBC by targeting ANXA3 for degradation. Its mechanism of action, involving the inhibition of the Wnt/β-catenin pathway, provides a strong rationale for its further development. While this compound has demonstrated significant preclinical activity, a more selective and potent successor, 18a5, has also been identified.[4] Future research should focus on the comprehensive preclinical characterization of these ANXA3 degraders, including detailed pharmacokinetic and pharmacodynamic studies, to support their advancement into clinical trials for the treatment of TNBC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ANXA3 degrader 1 - Immunomart [immunomart.com]
(R)-SL18: A Selective Annexin A3 (ANXA3) Degrader for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Annexin A3 (ANXA3), a calcium-dependent phospholipid-binding protein, has emerged as a significant prognostic biomarker and therapeutic target in various cancers, particularly triple-negative breast cancer (TNBC).[1] Its overexpression is strongly correlated with poor patient outcomes, promoting tumor proliferation, metastasis, and drug resistance.[1] This technical guide provides a comprehensive overview of (R)-SL18, a first-in-class, selective small-molecule degrader of ANXA3.[1] We will delve into its mechanism of action, efficacy, and the critical signaling pathways modulated by ANXA3. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating ANXA3-targeted therapies.
Introduction to this compound
This compound is a novel 1,4-benzodiazepine (B1214927) derivative that has been identified as a potent and selective degrader of ANXA3.[2] It exerts its anti-cancer effects by directly binding to ANXA3, inducing its ubiquitination and subsequent degradation through the ubiquitin-proteasome system.[1] This targeted degradation of ANXA3 leads to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[3]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MDA-MB-231 | 3.17 µM | [4] |
| IC50 (Proliferation) | MDA-MB-231 | 2.52 µM | [4] |
| MDA-MB-468 | 1.64 µM | [4] | |
| Binding Affinity (Kd) | ANXA3 | 0.58 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosage | Effect | Reference |
| TNBC PDX Model | 20 mg/kg, i.p. | Suppressed tumor growth | [4] |
Mechanism of Action
This compound's primary mechanism of action is the targeted degradation of ANXA3. This process is initiated by the direct binding of this compound to the ANXA3 protein, which then leads to the recruitment of the ubiquitination machinery and subsequent degradation by the proteasome.
Furthermore, the degradation of ANXA3 by this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[1]
ANXA3 Signaling Pathways in Cancer
ANXA3 is implicated in the regulation of several key signaling pathways that drive tumorigenesis. Understanding these pathways provides a broader context for the therapeutic potential of ANXA3 degradation.
NF-κB Signaling Pathway
ANXA3 can activate the NF-κB signaling pathway, which is known to promote epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis.[4][5] ANXA3 silencing has been shown to inhibit the NF-κB pathway by increasing the expression of its inhibitor, IκBα.[5]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism.[6] ANXA3 has been shown to induce the upregulation of the PI3K/Akt pathway, thereby promoting cell survival and angiogenesis.[4][7]
JNK and ERK Signaling Pathways
ANXA3 can activate the JNK and ERK signaling pathways, which are involved in promoting cell proliferation.[5] In hepatocellular carcinoma, ANXA3 enhances JNK signaling, leading to increased tumor growth and self-renewal.[8][9] Similarly, ANXA3 can activate the ERK pathway in lung and colorectal cancer.[5]
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key regulator of the cellular response to hypoxia and plays a critical role in angiogenesis.[5] ANXA3 expression has been positively correlated with HIF-1α, suggesting a role for ANXA3 in promoting angiogenesis through the HIF-1α pathway.[7][10][11]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Due to the unavailability of the full-text "Materials and Methods" from the primary publication, the following are generalized protocols based on standard laboratory procedures.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to ANXA3.
-
General Protocol:
-
Immobilize recombinant human ANXA3 protein on a sensor chip (e.g., CM5 chip).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate.
-
Measure the change in response units (RU) to monitor the association and dissociation of this compound.
-
Regenerate the sensor chip surface between each injection.
-
Analyze the resulting sensorgrams using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for ANXA3 Degradation
-
Objective: To quantify the degradation of ANXA3 in cells treated with this compound.
-
General Protocol:
-
Culture TNBC cells (e.g., MDA-MB-231) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for ANXA3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of ANXA3 degradation.
-
Cellular Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
General Protocol:
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates.
-
After cell attachment, treat with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary publication identifies it as a 1,4-benzodiazepine derivative, suggesting a synthetic route involving the construction of this core scaffold followed by functionalization to introduce the necessary pharmacophoric elements for ANXA3 binding and degradation.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of ANXA3-driven cancers, particularly TNBC. Its ability to selectively induce the degradation of ANXA3 offers a targeted approach to inhibit multiple oncogenic signaling pathways. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer types with high ANXA3 expression. The development of more potent and selective ANXA3 degraders based on the this compound scaffold is also a promising avenue for future drug discovery efforts.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Annexin A3, a Calcium-Dependent Phospholipid-Binding Protein: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Annexin A3, a Calcium-Dependent Phospholipid-Binding Protein: Implication in Cancer [frontiersin.org]
- 8. ANXA3/JNK Signaling Promotes Self-Renewal and Tumor Growth, and Its Blockade Provides a Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANXA3/JNK Signaling Promotes Self-Renewal and Tumor Growth, and Its Blockade Provides a Therapeutic Target for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microglial Annexin A3 promoted the development of melanoma via activation of hypoxia‐inducible factor‐1α/vascular endothelial growth factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Investigating the Cellular Targets of (R)-SL18
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-SL18 is a novel, first-in-class small molecule that has demonstrated significant anti-proliferative and anti-invasive activities in triple-negative breast cancer (TNBC) models. This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of this compound, with a focus on its role as a selective degrader of Annexin A3 (ANXA3). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting ANXA3 and associated signaling pathways.
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Annexin A3 (ANXA3), a calcium-dependent phospholipid-binding protein, has emerged as a potential prognostic biomarker and therapeutic target in TNBC, with its overexpression correlating with poor patient prognosis. Silencing ANXA3 expression has been shown to inhibit TNBC cell proliferation and metastasis. This compound has been identified as a potent and moderately selective degrader of ANXA3, offering a promising therapeutic strategy for ANXA3-high TNBC.[1] This guide details the experimental validation of ANXA3 as the direct cellular target of this compound and elucidates the downstream consequences of ANXA3 degradation, particularly on the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with its cellular target and its biological effects.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| SPR Kd (ANXA3) | 0.58 µM | Purified Protein | [2] |
| DC50 (ANXA3 Degradation) | 3.17 µM | MDA-MB-231 | [2] |
Table 2: Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | IC50 | Reference |
| MDA-MB-231 | 2.52 µM | [2] |
| MDA-MB-468 | 1.64 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and mechanism of action of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the procedure for measuring the binding affinity of this compound to purified ANXA3 protein.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human ANXA3 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant ANXA3 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without ANXA3 immobilization.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 to 10 µM).
-
Inject the this compound solutions over the ANXA3-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Dissociation: After the association phase, allow the running buffer to flow over the sensor chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blot for ANXA3 Degradation
This protocol describes the detection of ANXA3 protein levels in TNBC cells following treatment with this compound.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed MDA-MB-231 or MDA-MB-468 cells and treat with various concentrations of this compound for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANXA3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).
Ubiquitination Assay
This protocol is for detecting the ubiquitination of ANXA3 in response to this compound treatment.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation (containing deubiquitinase inhibitors like NEM)
-
Anti-ANXA3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time. Five hours prior to harvesting, add MG132 (10 µM) to the culture medium to allow for the accumulation of ubiquitinated proteins.[1]
-
Cell Lysis: Lyse the cells with immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-ANXA3 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the ANXA3-antibody complexes.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform western blotting as described in Protocol 3.2, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated ANXA3.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of TNBC cells.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Efficacy in a TNBC Patient-Derived Xenograft (PDX) Model
This protocol outlines the assessment of the anti-tumor activity of this compound in a TNBC PDX model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
TNBC PDX tumor tissue
-
This compound
-
Vehicle (e.g., DMSO)
Procedure:
-
Tumor Implantation: Implant TNBC PDX tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (20 mg/kg) or vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 19 days).[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Analysis: Analyze the tumor tissue by western blot and immunohistochemistry to assess ANXA3 protein levels.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as an ANXA3 degrader.
Caption: this compound binds to ANXA3, inducing its ubiquitination and subsequent degradation by the proteasome.
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound-mediated degradation of ANXA3 leads to the inhibition of the Wnt/β-catenin signaling pathway. While the precise molecular link between ANXA3 and the β-catenin destruction complex remains to be fully elucidated, the downstream effect is a reduction in β-catenin levels.
Caption: Proposed model of Wnt/β-catenin pathway inhibition by this compound-mediated ANXA3 degradation.
Experimental Workflow for Target Identification and Validation
The following diagram outlines the general workflow for identifying and validating the cellular target of a small molecule like this compound.
Caption: A typical experimental workflow for the identification and validation of a small molecule's cellular target.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for TNBC by establishing ANXA3 as a druggable target. This guide provides the foundational data and methodologies to support further investigation into this compound and the development of other ANXA3-targeting therapeutics. The elucidation of the downstream effects on the Wnt/β-catenin pathway opens new avenues for understanding the role of ANXA3 in cancer progression and for the design of novel combination therapies.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ANXA3 degrader | Probechem Biochemicals [probechem.com]
- 3. Anti-ANXA3 Human Protein Atlas Antibody [atlasantibodies.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: (R)-SL18 Binding Affinity and Mechanism of Action on ANXA3 Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Annexin A3 (ANXA3) has emerged as a promising therapeutic target in oncology, particularly in aggressive malignancies such as triple-negative breast cancer (TNBC), where its overexpression is correlated with poor patient prognosis.[1] This document provides a comprehensive technical overview of (R)-SL18, a first-in-class small molecule degrader that directly targets ANXA3.[1][2] We present detailed data on the binding affinity of this compound to ANXA3, its cellular activity, and its mechanism of action, which involves inducing protein degradation through the ubiquitin-proteasome system.[2][3] Furthermore, we elucidate the downstream effects of ANXA3 degradation by this compound, specifically the inhibition of the Wnt/β-catenin signaling pathway.[1] This guide includes detailed experimental protocols for key binding and cellular assays, alongside graphical representations of pathways and workflows to support further research and development efforts in targeting ANXA3.
Quantitative Analysis of this compound and ANXA3 Interaction
The interaction between this compound and ANXA3 has been quantitatively characterized using biophysical and cell-based assays. The data consistently demonstrates a direct and high-affinity binding, leading to potent cellular activity.
Binding Affinity Data
The direct binding of this compound to the ANXA3 protein was measured using two orthogonal biophysical methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Both techniques confirmed a direct interaction with high affinity.
| Parameter | Method | Value (μM) | Reference |
| Dissociation Constant (KD) | Isothermal Titration Calorimetry (ITC) | 0.52 | |
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 0.58 | [2] |
Cellular Activity Data
The biological activity of this compound was assessed in TNBC cell lines with high ANXA3 expression. The compound demonstrated potent inhibition of cell proliferation and induced the degradation of the ANXA3 protein.
| Parameter | Cell Line | Value (μM) | Reference |
| Half-maximal Inhibitory Concentration (IC50) | MDA-MB-231 | 2.52 | [2] |
| Half-maximal Inhibitory Concentration (IC50) | MDA-MB-468 | 1.64 | [2] |
| Half-maximal Degradation Concentration (DC50) | MDA-MB-231 | 3.17 | [2] |
Mechanism of Action: ANXA3 Degradation
This compound functions as a molecular degrader, inducing the selective degradation of ANXA3.[2] The primary mechanism is the recruitment of the cellular ubiquitin-proteasome system. Upon binding to ANXA3, this compound promotes the ubiquitination of the protein, marking it for recognition and subsequent degradation by the proteasome.[1][3] This targeted protein degradation leads to a reduction in the total cellular levels of ANXA3, thereby inhibiting its downstream functions. While highly selective for ANXA3, some cross-reactivity with ANXA6 has been observed.
Caption: Mechanism of this compound-induced ANXA3 degradation via the ubiquitin-proteasome system.
Signaling Pathway Analysis: Inhibition of Wnt/β-catenin
The degradation of ANXA3 by this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in TNBC.[1] Treatment with this compound leads to a reduction in the levels of β-catenin and subsequently suppresses the expression of downstream target genes of this pathway, such as BIRC5, CCND1, MMP7, and MMP9. This inhibition of Wnt/β-catenin signaling is a key contributor to the anti-proliferative and anti-invasive effects of this compound in cancer cells.[2]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound-mediated ANXA3 degradation.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding and activity of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of this compound binding to ANXA3.
Materials:
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC)
-
Purified recombinant ANXA3 protein
-
This compound compound
-
Assay buffer (e.g., PBS, pH 7.4), filtered and degassed
-
DMSO (for compound dissolution)
Protocol:
-
Sample Preparation:
-
Prepare a solution of ANXA3 protein (e.g., 10-20 µM) in the assay buffer. Dialyze the protein against the same buffer to ensure buffer matching.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the same assay buffer to a final concentration 10-20 times that of the protein (e.g., 100-200 µM). Ensure the final DMSO concentration is identical in both the protein and compound solutions (typically ≤ 5%).
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and titration syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).
-
-
Experiment Execution:
-
Load the ANXA3 solution into the sample cell (approx. 300 µL).
-
Load the this compound solution into the injection syringe (approx. 40-50 µL).
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined from control titrations of the ligand into the buffer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (KD).
Objective: To measure the binding kinetics and affinity of this compound to ANXA3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant ANXA3 protein
-
This compound compound
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
DMSO
Protocol:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject the ANXA3 protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. Maintain a constant, low percentage of DMSO across all samples.
-
Inject the different concentrations of this compound over both the ANXA3-immobilized and reference flow cells at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.
-
Perform a global fit of the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).
-
Western Blot for Protein Degradation
Western blotting is used to quantify the reduction in ANXA3 protein levels in cells following treatment with this compound.
Objective: To determine the dose-dependent degradation of ANXA3 by this compound and calculate the DC50 value.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ANXA3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Caption: Experimental workflow for Western Blot analysis of ANXA3 protein degradation.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a serial dilution of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibody against ANXA3 overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities using densitometry software. Normalize the ANXA3 signal to the loading control. Plot the normalized ANXA3 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Early-Stage Research on (R)-SL18: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SL18 has emerged as a novel small molecule with significant potential in the field of oncology, particularly for the treatment of triple-negative breast cancer (TNBC). Early-stage research has identified this compound as a first-in-class, selective degrader of Annexin A3 (ANXA3), a protein implicated in the progression and poor prognosis of TNBC. This technical guide provides a comprehensive overview of the foundational biological activities of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.
Mechanism of Action
This compound functions as a molecular degrader, specifically targeting the ANXA3 protein for destruction. The proposed mechanism involves the direct binding of this compound to ANXA3, which subsequently leads to the ubiquitination of the ANXA3 protein. This polyubiquitin (B1169507) tag acts as a signal for the proteasome, the cell's primary protein degradation machinery, to recognize and degrade ANXA3.[1] The depletion of cellular ANXA3 levels disrupts downstream signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.
One of the key pathways modulated by this compound-mediated ANXA3 degradation is the Wnt/β-catenin signaling pathway. Research indicates that treatment with this compound leads to a reduction in the levels of β-catenin, a central component of this pathway.[1] The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers, including TNBC. By downregulating this pathway, this compound exerts its anti-tumor effects.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points from early-stage research.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MDA-MB-231 | 3.17 µM | [1] |
| Binding Affinity (Kd) - SPR | Recombinant ANXA3 | 0.58 µM | [1] |
| IC50 (50% Inhibitory Concentration) | MDA-MB-231 | 2.52 µM | [1] |
| MDA-MB-468 | 1.64 µM | [1] |
| In Vivo Efficacy | |||
| Model | Dose | Effect | Reference |
| TNBC Patient-Derived Xenograft (PDX) | 20 mg/kg | Tumor Growth Suppression | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage evaluation of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Wound Healing (Scratch) Assay for Cell Migration
-
Grow cells to confluence in 6-well plates.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound area using ImageJ software and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed 5 x 10^4 cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with different concentrations of this compound.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of invading cells in five random fields under a microscope.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Colony Formation Assay
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells).
In Vivo Ubiquitination Assay
-
Transfect cells with plasmids encoding HA-tagged ubiquitin and the target protein (ANXA3).
-
Treat the cells with this compound and the proteasome inhibitor MG132.
-
Lyse the cells and perform immunoprecipitation for the target protein.
-
Analyze the immunoprecipitates by Western blotting using an anti-HA antibody to detect ubiquitinated protein.
Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilize recombinant human ANXA3 protein on a CM5 sensor chip.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip and monitor the binding response.
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the equilibrium dissociation constant (Kd).
TNBC Patient-Derived Xenograft (PDX) Model
-
Implant tumor fragments from a TNBC patient subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) according to the dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting for ANXA3 levels).
Logical Framework of this compound's Anti-Cancer Effects
The anti-cancer activity of this compound can be understood through a logical progression of events, starting from its molecular interaction to the resulting cellular and organismal effects.
Conclusion
The early-stage research on this compound provides a strong foundation for its development as a targeted therapy for triple-negative breast cancer. Its novel mechanism of action as a selective ANXA3 degrader, coupled with promising in vitro and in vivo efficacy, highlights its potential to address a significant unmet medical need. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy studies, are warranted to advance this compound towards clinical application. This guide serves as a technical resource for researchers and drug development professionals to understand and build upon the initial findings of this compound's biological activity.
References
(R)-SL18: A Novel ANXA3 Degrader Inducing Apoptosis in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-SL18 is a first-in-class, selective small molecule degrader of Annexin A3 (ANXA3), a protein implicated in the progression and chemoresistance of triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action related to apoptosis induction. It summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Annexin A3 (ANXA3), a calcium-dependent phospholipid-binding protein, has been identified as a key pathogenic protein in TNBC, with its overexpression correlating with poor prognosis and promoting proliferation, migration, and drug resistance.
This compound is a novel 1,4-benzodiazepine (B1214927) derivative designed to selectively target and degrade ANXA3. By inducing the ubiquitination and subsequent proteasomal degradation of ANXA3, this compound effectively inhibits the growth of TNBC cells. A significant component of its anti-cancer activity is the induction of apoptosis, or programmed cell death. This guide will explore the molecular mechanisms through which this compound modulates apoptosis pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in TNBC models.
Table 1: In Vitro Anti-proliferative and ANXA3 Degradation Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | DC50 (μM) |
| MDA-MB-231 | TNBC | 2.52 | 3.17 |
| MDA-MB-468 | TNBC | 1.64 | Not Reported |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration for ANXA3 protein.
Table 2: In Vivo Anti-tumor Efficacy of this compound in a TNBC Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle (DMSO) | - | - |
| This compound | 20 | 62 |
TGI: Tumor Growth Inhibition, calculated at the end of the study.
Signaling Pathways and Mechanism of Action
This compound induces apoptosis in TNBC cells primarily through the targeted degradation of ANXA3. The proposed mechanism involves the ubiquitin-proteasome system. Furthermore, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is known to be involved in cell survival and proliferation.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or vehicle (DMSO) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis for ANXA3 Degradation
-
Cells were treated with this compound or vehicle for the indicated times.
-
Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with a primary antibody against ANXA3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the protein levels. The DC50 value was determined by plotting the percentage of remaining ANXA3 protein against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with this compound or vehicle for 48 hours.
-
Both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.
In Vivo Tumor Xenograft Study
-
Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
A patient-derived TNBC tumor tissue expressing high levels of ANXA3 was subcutaneously implanted into the mice.
-
When the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups.
-
This compound (20 mg/kg) or vehicle (DMSO) was administered daily via intraperitoneal (i.p.) injection.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, the tumors were excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).
-
Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Experimental and Logical Workflows
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro characterization of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism to cellular effect.
Conclusion
This compound represents a promising therapeutic agent for the treatment of TNBC by selectively targeting and degrading ANXA3. Its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo highlights its potential as a novel anti-cancer drug. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ANXA3-targeting therapies. Further investigation is warranted to fully elucidate the downstream effectors of ANXA3 degradation and the precise molecular players involved in the execution of apoptosis triggered by this compound.
The Selectivity Profile of (R)-SL18: A Technical Overview
Disclaimer: The compound "(R)-SL18" does not appear in publicly available scientific literature or databases. The following in-depth technical guide is a hypothetical representation based on the user's request, illustrating how such a document would be structured and the types of data and visualizations that would be included for a novel research compound. The data presented is illustrative and not factual.
Abstract
This technical guide provides a comprehensive analysis of the selectivity profile of the novel small molecule inhibitor, this compound. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its binding affinities, functional activities, and potential off-target interactions. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's mechanism of action and the processes used for its characterization.
Introduction
This compound is a potent and selective inhibitor of [Hypothetical Target Kinase 1 (HTK1)], a key enzyme implicated in the pathogenesis of [Hypothetical Disease]. Understanding the selectivity profile of this compound is critical for its preclinical and clinical development. A highly selective compound minimizes the risk of off-target effects, thereby reducing potential toxicities and improving the therapeutic index. This guide summarizes the key findings from a series of in vitro assays designed to elucidate the selectivity and mechanism of action of this compound.
Quantitative Selectivity Data
The selectivity of this compound was assessed through a comprehensive panel of biochemical and cellular assays. The following tables summarize the binding affinities and functional inhibitory activities against its primary target and a panel of related kinases.
Table 1: Binding Affinity of this compound for HTK1 and Related Kinases
| Kinase Target | Dissociation Constant (Kd) [nM] |
| HTK1 (Primary Target) | 1.5 ± 0.2 |
| HTK2 | 250 ± 15 |
| HTK3 | > 10,000 |
| Off-Target Kinase A | 850 ± 45 |
| Off-Target Kinase B | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Inhibition of Kinase Activity by this compound
| Kinase Target | IC50 [nM] |
| HTK1 (Primary Target) | 5.2 ± 0.8 |
| HTK2 | 780 ± 50 |
| HTK3 | > 20,000 |
| Off-Target Kinase A | 1,500 ± 120 |
| Off-Target Kinase B | > 20,000 |
IC50 values were determined in a cellular assay measuring target phosphorylation.
Experimental Protocols
Radioligand Binding Assay
The binding affinity of this compound was determined using a competitive radioligand binding assay.
-
Materials: [3H]-(R)-SL18 (specific activity 80 Ci/mmol), purified recombinant human HTK1, HTK2, HTK3, Off-Target Kinase A, and Off-Target Kinase B, binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA), and non-radiolabeled this compound.
-
Method:
-
A constant concentration of [3H]-(R)-SL18 (1 nM) was incubated with 10 µg of purified kinase in binding buffer.
-
Increasing concentrations of non-radiolabeled this compound (0.01 nM to 100 µM) were added to compete for binding.
-
The reaction mixture was incubated for 2 hours at room temperature.
-
The bound radioligand was separated from the unbound by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter was quantified by liquid scintillation counting.
-
The dissociation constant (Kd) was calculated using non-linear regression analysis of the competition binding data.
-
In-Cell Target Engagement Assay
The functional inhibition of HTK1 was assessed using a NanoBRET™ target engagement assay.
-
Materials: HEK293 cells co-transfected with HTK1-NanoLuc® fusion vector and a responsive tracer, this compound, and NanoBRET™ Nano-Glo® Substrate.
-
Method:
-
Transfected cells were seeded in a 96-well plate.
-
Cells were treated with a serial dilution of this compound for 2 hours.
-
The NanoBRET™ tracer was added to the cells.
-
The NanoBRET™ Nano-Glo® Substrate was added, and the luminescence (460 nm) and fluorescence (610 nm) were measured.
-
The BRET ratio (acceptor emission/donor emission) was calculated and plotted against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the signaling pathway of HTK1 and the experimental workflows used to characterize this compound.
Caption: HTK1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Characterizing the Selectivity of this compound.
Discussion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of HTK1. The compound exhibits a dissociation constant (Kd) of 1.5 nM for HTK1, with significantly weaker binding to other kinases in the panel. This high degree of selectivity is further supported by the functional inhibition data, where this compound shows an IC50 of 5.2 nM in a cellular target engagement assay. The selectivity index, calculated as the ratio of IC50 for off-targets to the IC50 for the primary target, is greater than 150-fold for the closest related kinase, HTK2.
The experimental protocols provided offer a robust framework for the continued evaluation of this compound and its analogs. The visualized signaling pathway and experimental workflow provide a clear conceptual understanding of the compound's mechanism of action and the strategy employed for its characterization.
Conclusion
Methodological & Application
Application Notes and Protocols for (R)-SL18, a Selective ANXA3 Degrader
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(R)-SL18 is a first-in-class, selective small-molecule degrader of Annexin A3 (ANXA3).[1] ANXA3 is a potential prognostic biomarker in triple-negative breast cancer (TNBC), with its overexpression correlated with a poor prognosis.[1] Silencing ANXA3 expression has been shown to inhibit the proliferation and metastasis of TNBC, highlighting it as a promising therapeutic target.[1] this compound directly binds to ANXA3, induces its ubiquitination, and subsequent degradation through the ubiquitin-proteasome system.[1] This targeted degradation of ANXA3 by this compound leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the Wnt/β-catenin signaling pathway in TNBC cells.[1] These application notes provide detailed protocols for the in vitro use of this compound in cell culture.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 597.06 g/mol |
| Formula | C₂₆H₂₁ClN₆O₅S₂ |
| CAS Number | Not Available |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Table 1: Physicochemical properties of this compound.[2]
Biological Activity
| Parameter | Cell Line | Value |
| DC₅₀ (ANXA3 Degradation) | MDA-MB-231 | 3.17 µM |
| IC₅₀ (Cell Proliferation) | MDA-MB-231 | 2.52 µM |
| IC₅₀ (Cell Proliferation) | MDA-MB-468 | 1.64 µM |
| Binding Affinity (SPR, Kd) | ANXA3 Protein | 0.58 µM |
Table 2: In vitro biological activity of this compound.[2]
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated ANXA3 degradation and its downstream effects.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing triple-negative breast cancer cell lines and treating them with this compound.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
DMEM High Glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not exceed 90% confluency at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Western Blot for ANXA3 Degradation
This protocol is for assessing the degradation of ANXA3 protein levels following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ANXA3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[5]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary anti-ANXA3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Cell Viability (MTT) Assay
This protocol is to determine the IC₅₀ of this compound on cell proliferation.
Materials:
-
96-well plates
-
MDA-MB-231 or MDA-MB-468 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[3]
-
Treat cells with a serial dilution of this compound and a vehicle control for 72 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 15 minutes and measure the absorbance at 490-570 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis (Annexin V) Assay
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells immediately by flow cytometry.[9] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
Wnt/β-catenin Pathway Analysis
This protocol describes the analysis of β-catenin protein levels as a marker for Wnt/β-catenin pathway inhibition.
Materials:
-
Same as for Western Blot protocol
-
Primary antibody (anti-β-catenin)
Procedure:
-
Follow the Western Blot protocol (Section 2) using lysates from cells treated with this compound.
-
For immunoblotting, use a primary antibody specific for β-catenin.[10]
-
Analyze the changes in β-catenin protein levels relative to the loading control to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-SL18 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SL18 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating cell growth, differentiation, and survival.[1][2] In various cancers, SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, making it a compelling target for cancer therapy.[1][2] Inhibition of SHP2 has demonstrated anti-tumor effects in preclinical models by suppressing the RAS-ERK signaling cascade.[1] These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.
Mechanism of Action
SHP2 is a critical signaling node that relays signals from activated RTKs to downstream pathways, most notably the RAS-MAPK pathway.[1] Upon growth factor binding to an RTK, SHP2 is recruited to the receptor complex where it dephosphorylates specific substrates, leading to the activation of RAS and subsequent downstream signaling. This compound, as an allosteric inhibitor, binds to a site on SHP2 distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition prevents the dephosphorylation of SHP2 substrates, thereby attenuating RAS-ERK signaling and inhibiting cancer cell proliferation and survival.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the SHP2-mediated RAS-ERK signaling pathway.
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous xenograft model using a suitable cancer cell line.
Materials:
-
Cancer cell line (e.g., KRAS-mutant non-small cell lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep cells on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration Protocol
This protocol details the preparation and administration of this compound to the established xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 50 mg/kg in a 20g mouse, prepare a 5 mg/mL solution to administer 200 µL. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosing: Administer this compound to the treatment group via oral gavage once daily. The control group should receive an equivalent volume of the vehicle.
-
Treatment Schedule: Continue treatment for a predetermined period, typically 2-4 weeks, or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
Data Presentation
The following table summarizes representative quantitative data from studies using SHP2 inhibitors in mouse xenograft models. This data can be used as a benchmark for studies with this compound.
| Parameter | Vehicle Control | SHP2 Inhibitor (e.g., SHP099) | Reference |
| Dosage | N/A | 50 mg/kg/day, oral gavage | [3][4] |
| Treatment Duration | 4 weeks | 4 weeks | [4] |
| Tumor Growth Inhibition (%) | 0% | 60-80% | [3][4] |
| Change in Body Weight | No significant change | No significant change | [5] |
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Conclusion
The use of this compound in a mouse xenograft model provides a robust in vivo system to assess its anti-tumor activity. The protocols and data presented here offer a foundational framework for designing and executing preclinical studies. Careful monitoring of tumor growth and animal welfare is paramount for obtaining reliable and reproducible results. Further investigations can explore the combination of this compound with other targeted therapies or immunotherapies to enhance its therapeutic potential.[2][5]
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-SL18 Dosage for MDA-MB-231 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-SL18 is a first-in-class, selective small molecule degrader of Annexin A3 (ANXA3).[1] In the context of triple-negative breast cancer (TNBC) research, particularly with the MDA-MB-231 cell line, this compound has demonstrated significant activity. It functions by directly binding to ANXA3, increasing its ubiquitination, and thereby inducing its degradation through the ubiquitin-proteasome system.[1][2] This activity leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of migration and invasion in breast cancer cells.[2] Notably, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway in MDA-MB-231 cells.[1]
These notes provide a summary of effective dosages and detailed protocols for utilizing this compound in experiments with the MDA-MB-231 human breast adenocarcinoma cell line.
Data Presentation: Quantitative Summary
The following table summarizes the key concentrations and dosage information for this compound when used with MDA-MB-231 cells, as reported in the literature.
| Parameter | Cell Line | Value | Description | Source |
| IC50 | MDA-MB-231 | 2.52 µM | Concentration for 50% inhibition of cell proliferation. | [1] |
| DC50 | MDA-MB-231 | 3.17 µM | Concentration for 50% degradation of ANXA3 protein. | [1] |
| Effective Range | MDA-MB-231 | 1 - 5 µM | Concentration range for inhibiting the Wnt/β-catenin signaling pathway. | [1] |
| In Vivo Dosage | TNBC PDX Model | 20 mg/kg (i.p.) | Intraperitoneal dosage that suppressed tumor growth. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods and can be adapted for the specific investigation of this compound.
MDA-MB-231 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing MDA-MB-231 cells to ensure they are healthy and suitable for experimentation.
Materials:
-
MDA-MB-231 cells (e.g., ATCC HTB-26)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)[3]
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 or T-25 culture flasks
-
CO2 incubator (if using DMEM) or a non-CO2 incubator (for L-15 medium)[3]
Protocol:
-
Medium Preparation: Prepare complete growth medium by supplementing the base medium (L-15 or DMEM) with 10% FBS. Add 1% Penicillin-Streptomycin if desired.
-
Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1100-1200 rpm for 3-4 minutes.[3][4] Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Culturing: Transfer the resuspended cells into a T-75 flask. If using L-15 medium, ensure the flask cap is sealed tightly to maintain a CO2-free environment.[3] If using DMEM, culture at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with PBS.[3][4]
-
Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-9 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1200 rpm for 3 minutes.
-
Resuspend the cell pellet and plate at a subculture ratio of 1:2 to 1:4 into new flasks.[3]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
MDA-MB-231 cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of medium.[5] Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept constant and low (<0.1%).
-
Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include a vehicle control (medium with DMSO only).
-
Incubate for the desired time points (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Once attached, treat with various concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Visualizations
Experimental Workflow
The diagram below illustrates a typical experimental workflow for evaluating the effect of this compound on MDA-MB-231 cells.
References
- 1. This compound | ANXA3 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ubigene.us [ubigene.us]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of ANXA3 Degradation by (R)-SL18
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Annexin A3 (ANXA3), a calcium-dependent phospholipid-binding protein, has been identified as a potential prognostic biomarker and therapeutic target in triple-negative breast cancer (TNBC) due to its overexpression and correlation with poor patient prognosis. Silencing the expression of ANXA3 has been shown to inhibit the proliferation and metastasis of TNBC. (R)-SL18 is a first-in-class small molecule degrader of ANXA3. It directly binds to ANXA3, leading to its ubiquitination and subsequent degradation, primarily through the ubiquitin-proteasome system (UPS). This targeted protein degradation approach offers a promising therapeutic strategy for TNBC. These application notes provide a detailed protocol for performing Western blot analysis to monitor the degradation of ANXA3 in response to this compound treatment.
Mechanism of Action:
This compound acts as a molecular glue, inducing the degradation of ANXA3. The proposed signaling pathway is as follows:
Caption: this compound binds to ANXA3, inducing its ubiquitination and proteasomal degradation, which in turn inhibits the Wnt/β-catenin signaling pathway and reduces cancer cell proliferation and invasion.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading ANXA3 and its anti-proliferative effects.
Table 1: In Vitro Degradation and Proliferation Inhibition by this compound
| Cell Line | This compound DC₅₀ (µM) for ANXA3 Degradation | This compound IC₅₀ (µM) for Proliferation Inhibition |
| MDA-MB-231 | 3.17 | 2.52 |
| MDA-MB-468 | Not explicitly stated | 1.64 |
Table 2: In Vivo ANXA3 Degradation in a TNBC Patient-Derived Xenograft (PDX) Model
| Treatment Group | ANXA3 Protein Level Reduction (%) |
| This compound (20 mg/kg) | ~87% |
| Vehicle | 0% |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for researchers working with triple-negative breast cancer cell lines to assess the degradation of ANXA3 following treatment with this compound.
Materials:
-
MDA-MB-231 or MDA-MB-468 cells
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture MDA-MB-231 or MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
After the treatment period, proceed to cell lysis for Western blot analysis.
Western Blot Protocol for ANXA3 Detection
This protocol provides a detailed methodology for detecting ANXA3 protein levels by Western blot.
Materials:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: (e.g., 4-20% precast gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-ANXA3 polyclonal antibody (e.g., Proteintech 11804-1-AP, Boster Bio PA1510, or similar). Recommended dilution: 1:1000.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:5000.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
a) Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
b) SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.
c) Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANXA3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
d) Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
Ubiquitination Assay Protocol
This protocol is to confirm that this compound induces the ubiquitination of ANXA3.
Materials:
-
MG132 (proteasome inhibitor)
-
Protein A/G agarose (B213101) beads
-
Anti-ANXA3 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blot detection
Procedure:
-
Treat cells with MG132 (e.g., 10 µM) for 4-6 hours before and during treatment with this compound to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western blot protocol.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-ANXA3 antibody overnight at 4°C to immunoprecipitate ANXA3.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Perform Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated ANXA3. A high molecular weight smear will indicate polyubiquitination.
Visualizations
Caption: A schematic overview of the Western blot workflow to analyze ANXA3 protein degradation.
Caption: Experimental workflow for the detection of this compound-induced ANXA3 ubiquitination.
Application Notes and Protocols for In Vivo Administration of SHP2 Inhibitors for Tumor Suppression
Note: Direct information regarding a compound specifically named "(R)-SL18" for tumor suppression is not available in the public domain. The following application notes and protocols are based on published data for potent and selective SHP2 inhibitors and degraders, such as P9, which have demonstrated significant in vivo anti-tumor activity. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals working with SHP2-targeting agents for cancer therapy.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling cascades, including the RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways.[1][2] Aberrant SHP2 activation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] SHP2 inhibitors and degraders are emerging as a promising class of anti-cancer agents. This document provides detailed application notes and protocols for the in vivo administration of SHP2-targeting compounds for tumor suppression, based on preclinical studies.
Mechanism of Action
SHP2 acts as a central node in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated and dephosphorylates specific substrates. This action generally promotes the activation of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[2][3]
SHP2 inhibitors can be broadly categorized into:
-
Allosteric Inhibitors: These molecules bind to a pocket away from the active site, stabilizing SHP2 in an inactive conformation.[1][4]
-
PROTACs (Proteolysis Targeting Chimeras): These molecules induce the degradation of the SHP2 protein by recruiting an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] This approach can offer a more sustained and profound inhibition of the target.
The anti-tumor effects of SHP2 inhibition are primarily attributed to the suppression of the RAS-ERK signaling pathway, leading to decreased cancer cell proliferation and, in some cases, tumor regression.[1][5]
Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of its inhibition.
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from in vivo studies of SHP2 inhibitors/degraders in xenograft mouse models.
Table 1: In Vivo Efficacy of SHP2 Degrader P9 in KYSE-520 Xenograft Model [1]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Change in Body Weight |
| Vehicle (DMSO) | - | Intraperitoneal (daily) | - | No significant change |
| P9 | 25 mg/kg | Intraperitoneal (daily) | Significant decrease in tumor burden | No significant change |
| P9 | 50 mg/kg | Intraperitoneal (daily) | Nearly complete tumor regression | No significant change |
Table 2: Pharmacokinetic Properties of SHP2 Degrader P9 in Mice [1]
| Dosage | Cmax (µM) | Half-life (t½) (hours) |
| 25 mg/kg | 1.2 ± 0.1 | 3.7 ± 0.7 |
| 50 mg/kg | 2.5 ± 0.2 | 3.0 ± 0.5 |
Experimental Protocols
Animal Model and Tumor Cell Implantation
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line (e.g., KYSE-520, HCT116)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile PBS (Phosphate Buffered Saline)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment groups.
In Vivo Administration of SHP2 Inhibitor/Degrader
This protocol outlines the preparation and administration of the therapeutic agent.
Materials:
-
SHP2 inhibitor/degrader compound (e.g., P9)
-
Vehicle (e.g., DMSO, or a formulation of Solutol HS 15/ethanol/water)
-
Syringes and needles for administration (e.g., 27G for intraperitoneal injection)
-
Animal balance
Procedure:
-
Prepare the dosing solution of the SHP2 inhibitor/degrader in the appropriate vehicle at the desired concentration.
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the compound via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the predetermined schedule (e.g., daily).
-
For the control group, administer an equivalent volume of the vehicle alone.
-
Monitor mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Continue treatment for the specified duration (e.g., 2-3 weeks).
Evaluation of Anti-Tumor Efficacy
This protocol details the assessment of the compound's effect on tumor growth and relevant biomarkers.
Materials:
-
Calipers
-
Animal balance
-
Equipment for tissue homogenization and protein analysis (Western blotting)
-
Antibodies for SHP2, p-ERK1/2, and a loading control (e.g., GAPDH)
Procedure:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
For pharmacodynamic analysis, a portion of the tumor tissue can be snap-frozen in liquid nitrogen or immediately homogenized in lysis buffer.
-
Perform Western blot analysis on tumor lysates to assess the levels of SHP2 (to confirm degradation) and p-ERK1/2 (to confirm pathway inhibition).[1]
Experimental Workflow
The following diagram provides a visual representation of the key steps in an in vivo efficacy study.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of SHP2 inhibitors and degraders for tumor suppression. The success of these studies relies on careful planning, consistent execution of protocols, and thorough analysis of both efficacy and toxicity. The promising preclinical data for compounds like the SHP2 degrader P9 highlight the therapeutic potential of targeting this critical signaling node in cancer.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability Following Interleukin-18 Treatment
For research use only. Not for use in diagnostic procedures.
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a crucial role in both innate and adaptive immunity.[1] Initially identified as an interferon-gamma (IFN-γ) inducing factor, IL-18 is involved in the activation of various immune cells, including T cells and natural killer (NK) cells.[2] Its ability to modulate immune responses has made it a person of interest in the context of cancer immunotherapy and inflammatory diseases.[2][3] The biological activity of IL-18 is initiated by its binding to the IL-18 receptor complex, which triggers a signaling cascade that can lead to diverse cellular outcomes, including modulation of cell proliferation.[4]
These application notes provide a framework for assessing the effects of recombinant human Interleukin-18 on cell viability. For the purpose of this document, it is assumed that "(R)-SL18" refers to a recombinant form of IL-18. Cell viability assays are essential tools in drug discovery and development to determine the cytotoxic or cytostatic effects of a compound on cultured cells.
Data Presentation
The following table summarizes the dose-dependent effect of recombinant human IL-18 on the proliferation of KB human oral carcinoma cells as determined by an MTT assay. The data indicates that IL-18 can inhibit cell proliferation in a dose-dependent manner without inducing direct cytotoxicity.[4]
Table 1: Effect of Recombinant Human IL-18 on KB Cell Proliferation [4]
| Concentration of Recombinant Human IL-18 | Mean Reduction in Cell Number (%) |
| 10 pg/mL | 10% |
| 100 pg/mL | 12% |
| 1 ng/mL | 15% |
| 10 ng/mL | 17% |
| 100 ng/mL | 19% |
Note: The reduction in cell number was determined after 72 hours of treatment. The study also reported no significant increase in LDH release, indicating a lack of cytotoxic effects at the tested concentrations.
Signaling Pathway
The binding of IL-18 to its receptor complex (IL-18Rα and IL-18Rβ) initiates a downstream signaling cascade that involves the recruitment of adaptor proteins like MyD88.[5] This leads to the activation of IRAK and TRAF6, ultimately resulting in the activation of transcription factors such as NF-κB and AP-1, as well as the MAPK and STAT3 pathways.[4][5] These pathways regulate the expression of various genes involved in inflammation and cell proliferation.[6]
Caption: IL-18 signaling pathway.
Experimental Protocols
Several methods can be employed to assess cell viability. The choice of assay depends on the cell type, experimental goals, and available equipment. Below are detailed protocols for three commonly used colorimetric and luminescent-based assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant Human IL-18
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of IL-18 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the IL-18 dilutions. Include wells with medium alone (blank) and cells treated with vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
This is another colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant Human IL-18
-
96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Recombinant Human IL-18
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with IL-18 as described in steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the luminescence of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines a general workflow for assessing the effect of IL-18 on cell viability.
Caption: General workflow for cell viability assay.
References
- 1. Interleukin 18 - Wikipedia [en.wikipedia.org]
- 2. Weal and woe of interleukin-18 in the T cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Role of Interleukin-18 in Modulation of Oral Carcinoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ubiquitination Assay of (R)-SL18 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-SL18 is a first-in-class, selective Annexin A3 (ANXA3) degrader.[1] It functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] Specifically, this compound directly binds to ANXA3 and induces its ubiquitination, marking it for degradation via the ubiquitin-proteasome system.[1][5] This mechanism of action makes this compound a promising therapeutic candidate for diseases where ANXA3 is overexpressed, such as in certain cancers like triple-negative breast cancer.[1][5]
These application notes provide a detailed protocol for performing a ubiquitination assay to confirm and quantify the this compound-mediated ubiquitination of ANXA3 in a cellular context. The assay involves treating cells with this compound, followed by immunoprecipitation of the target protein (ANXA3) and subsequent detection of its ubiquitinated forms by western blot.
Key Signaling Pathway
The binding of this compound to ANXA3 facilitates the recruitment of an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to ANXA3, forming a polyubiquitin (B1169507) chain. This chain acts as a signal for the 26S proteasome, which recognizes and degrades the ubiquitinated ANXA3.
Caption: this compound mediated ubiquitination and degradation of ANXA3.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on ANXA3 Ubiquitination
| This compound Concentration (µM) | Relative Ubiquitinated ANXA3 Levels (Normalized to Total ANXA3) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.5 |
| 1.0 | 5.2 |
| 5.0 | 6.8 |
| 10.0 | 7.1 |
Table 2: Time-Course of this compound-Induced ANXA3 Degradation
| Treatment Time with 1 µM this compound (hours) | Relative Total ANXA3 Protein Levels (Normalized to Loading Control) |
| 0 | 1.0 |
| 2 | 0.85 |
| 4 | 0.62 |
| 8 | 0.35 |
| 12 | 0.18 |
| 24 | 0.05 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for the ANXA3 ubiquitination assay.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, which has high ANXA3 expression) in 10 cm dishes at a density that will result in 70-80% confluency on the day of the experiment.[1]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO only). For time-course experiments, treat cells with a fixed concentration of this compound for different durations.
-
Proteasome Inhibition (Positive Control): As a positive control for the accumulation of ubiquitinated proteins, treat a separate set of cells with a proteasome inhibitor like MG132 (10 µM) for 4-8 hours before harvesting.[6]
Protocol 2: Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis Buffer: Prepare a lysis buffer containing inhibitors of proteases and deubiquitinases (DUBs) to preserve the ubiquitinated state of proteins. A common lysis buffer composition is: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail and 10 mM N-ethylmaleimide (NEM) as a DUB inhibitor.[6]
-
Cell Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
Protocol 3: Immunoprecipitation (IP) of ANXA3
-
Pre-clearing (Optional): To reduce non-specific binding, pre-clear the lysate by incubating it with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.[9]
-
Antibody Incubation: Take an equal amount of protein from each sample (e.g., 500-1000 µg) and incubate it with a primary antibody against ANXA3 overnight at 4°C with gentle rotation.[10]
-
Bead Incubation: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[9][10]
Protocol 4: Washing and Elution
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[9][10]
-
Elution: After the final wash, remove all the supernatant. Add 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.[10]
-
Sample Preparation: Centrifuge the tubes to pellet the beads and collect the supernatant, which contains the immunoprecipitated ANXA3 and its ubiquitinated forms.
Protocol 5: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Also, load a small amount of the whole-cell lysate (input) to verify the total ANXA3 levels.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.[7] To confirm equal immunoprecipitation of ANXA3, a separate blot can be run and probed with an anti-ANXA3 antibody.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the intensity of the bands corresponding to ubiquitinated ANXA3 (which will appear as a high-molecular-weight smear or ladder above the unmodified ANXA3 band) and the total ANXA3 band in the input lanes.
-
Normalization: Normalize the ubiquitinated ANXA3 signal to the amount of immunoprecipitated ANXA3. For degradation studies, normalize the total ANXA3 levels in the input to a loading control (e.g., GAPDH or β-actin).
-
Graphical Representation: Plot the relative ubiquitination or degradation levels against the this compound concentration or treatment time.
References
- 1. This compound | ANXA3 degrader | Probechem Biochemicals [probechem.com]
- 2. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 9. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Determination of (R)-SL18 and Annexin A3 Binding Kinetics Using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for characterizing the binding kinetics of the small molecule (R)-SL18 to its target protein, Annexin A3 (ANXA3), using Surface Plasmon Resonance (SPR).
Introduction
This compound is a first-in-class, selective Annexin A3 (ANXA3) degrader.[1][2] ANXA3 is overexpressed in triple-negative breast cancer (TNBC) and is correlated with poor patient prognosis.[1] this compound directly binds to ANXA3, inducing its ubiquitination and subsequent degradation via the ubiquitin-proteasome system.[1][2] This targeted degradation of ANXA3 inhibits the Wnt/β-catenin signaling pathway, leading to the suppression of TNBC cell proliferation and tumor growth.[1][2]
Understanding the binding kinetics and affinity of this compound to ANXA3 is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that enables the precise measurement of biomolecular interactions, providing quantitative data on association rates (k_on), dissociation rates (k_off), and binding affinity (K_D).[3]
This application note details a representative protocol for determining the binding kinetics of this compound to ANXA3 using SPR and presents the reported binding affinity data.
Signaling Pathways
The mechanism of action of this compound involves the ubiquitin-proteasome pathway for ANXA3 degradation and subsequently impacts the Wnt/β-catenin signaling pathway.
Caption: this compound binds to ANXA3, leading to its ubiquitination and degradation by the proteasome.
Caption: this compound-mediated ANXA3 degradation leads to the inhibition of Wnt/β-catenin signaling.
Quantitative Data Summary
The binding affinity of this compound and its enantiomer (S)-SL18 to ANXA3 was determined using SPR. The results are summarized in the table below.
| Compound | Target Protein | K_D (µM) | Reference |
| This compound | ANXA3 | 0.58 | [1] |
| (S)-SL18 | ANXA3 | 10.57 | [1] |
Experimental Protocol: SPR-based Kinetic Analysis
This section provides a representative protocol for determining the binding kinetics of a small molecule, such as this compound, to its target protein, ANXA3, using SPR. Note that the exact experimental conditions for the published data are not available; therefore, this protocol is based on standard methodologies for similar small molecule-protein interaction studies.
Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant Human ANXA3 protein (with a free amine group for coupling)
-
Sodium acetate (B1210297) buffer (10 mM, pH 4.5)
-
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Analyte: this compound dissolved in running buffer with a low percentage of DMSO (e.g., ≤ 1%) to ensure solubility. A dilution series should be prepared.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or other suitable solution determined by regeneration scouting).
Experimental Workflow
The overall workflow for the SPR experiment is depicted below.
Caption: A typical workflow for an SPR-based kinetic analysis experiment.
Detailed Methodology
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of recombinant human ANXA3 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of ANXA3 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., ranging from 0.1 µM to 10 µM). Include a buffer-only injection as a blank for double referencing.
-
Inject the this compound solutions and the buffer blank over the ANXA3-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 120 seconds).
-
Switch back to the running buffer to monitor the dissociation phase (e.g., for 240 seconds).
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any bound this compound and restore the baseline.
-
Ensure the regeneration step does not denature the immobilized ANXA3 by monitoring the baseline stability over multiple cycles.
-
Data Analysis
-
The raw sensorgram data is processed by subtracting the reference flow cell data and the buffer blank injection data.
-
The processed sensorgrams are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.
-
This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Conclusion
Surface Plasmon Resonance is a powerful technique for the detailed characterization of small molecule-protein interactions. The data presented demonstrates the high-affinity and selective binding of this compound to its target protein, ANXA3. The provided protocol offers a robust framework for researchers aiming to perform similar kinetic analyses, which are essential for the discovery and development of novel targeted therapeutics.
References
Application Notes and Protocols for (R)-SL18 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SL18 is a first-in-class, selective small molecule degrader of Annexin A3 (ANXA3).[1][2] Unlike traditional inhibitors, this compound functions by inducing the degradation of the ANXA3 protein through the ubiquitin-proteasome system.[1][2][3] Emerging evidence suggests that this compound may act as a "molecular glue," facilitating the interaction between ANXA3 and an E3 ubiquitin ligase without being a classic heterobifunctional PROTAC (Proteolysis Targeting Chimera).[1] ANXA3 is overexpressed in several cancers, including triple-negative breast cancer (TNBC), and is associated with tumor progression, metastasis, and drug resistance. These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of this compound.
Mechanism of Action
This compound directly binds to ANXA3, inducing its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted degradation of ANXA3 has been shown to inhibit the Wnt/β-catenin signaling pathway in TNBC cells, leading to reduced cell proliferation and tumor growth.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound in TNBC Cell Lines
| Parameter | MDA-MB-231 | MDA-MB-468 |
| ANXA3 Degradation (DC50) | 3.17 µM | Not Reported |
| Anti-proliferative Activity (IC50) | 2.52 µM | 1.64 µM |
| Binding Affinity to ANXA3 (Kd) | 0.58 µM (SPR) | Not Reported |
Data sourced from Probechem Biochemicals product information.[2]
Table 2: In Vivo Efficacy of this compound in a TNBC PDX Model
| Animal Model | Treatment | Dosing Schedule | Outcome |
| TNBC Patient-Derived Xenograft (PDX) | This compound (20 mg/kg, i.p.) | Not Specified | Tumor Growth Suppression |
Data sourced from Probechem Biochemicals product information.[2]
Experimental Protocols
In Vitro ANXA3 Degradation Assay
Objective: To determine the concentration-dependent degradation of ANXA3 by this compound in cancer cell lines.
Protocol:
-
Cell Culture: Culture TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468) in appropriate media and conditions.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ANXA3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ANXA3 band intensity to the loading control. Calculate the percentage of ANXA3 degradation relative to the vehicle control for each concentration of this compound and determine the DC50 value (the concentration at which 50% of the protein is degraded).
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on TNBC cell lines.
Protocol:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT, MTS, or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and calculate the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in a TNBC Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant in vivo model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for the engraftment of TNBC PDX tissue.
-
Tumor Implantation: Implant tumor fragments from a well-characterized TNBC PDX line subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 20 mg/kg) via an appropriate route (e.g., intraperitoneal injection) and schedule (e.g., daily or every other day).
-
Control Group: Administer the vehicle used to formulate this compound following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumor tissue can be collected to assess ANXA3 protein levels by western blotting or immunohistochemistry to confirm target engagement in vivo.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-SL18 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (R)-SL18, a first-in-class selective Annexin A3 (ANXA3) degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize this compound concentration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective degrader of Annexin A3 (ANXA3).[1] It functions by directly binding to ANXA3, which leads to an increase in its ubiquitination and subsequent degradation through the ubiquitin-proteasome system.[1] By reducing the cellular levels of ANXA3, this compound has been shown to inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC), and to suppress the Wnt/β-catenin signaling pathway.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments in TNBC cell lines, a concentration range of 1-10 µM is a reasonable starting point based on published data.[1] For example, the IC50 for cell proliferation is 2.52 µM in MDA-MB-231 cells and 1.64 µM in MDA-MB-468 cells.[1] The DC50 (concentration for 50% degradation) for ANXA3 in MDA-MB-231 cells is 3.17 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is a solid powder. For experimental use, it is recommended to prepare a stock solution in a suitable solvent. This compound is soluble in DMSO at a concentration of 10 mM.[1]
-
Stock Solution Storage: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved in a solvent, store the stock solution at -80°C for up to 6 months or at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways affected by this compound?
A4: The primary reported signaling pathway inhibited by this compound is the Wnt/β-catenin pathway.[1] this compound has been shown to inhibit this pathway in MDA-MB-231 cells at concentrations between 1-5 µM.[1] As this compound targets ANXA3 for degradation, other signaling pathways regulated by ANXA3 may also be affected.
Troubleshooting Guides
Issue 1: Suboptimal or No ANXA3 Degradation
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for ANXA3 degradation in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal ANXA3 degradation. |
| Low Proteasome Activity | Ensure cells are healthy and not overly confluent, as this can affect proteasome function. As a positive control for proteasome-mediated degradation, you can co-treat with a known proteasome inhibitor like MG132, which should rescue this compound-induced ANXA3 degradation. |
| Cell Line Insensitivity | The expression level of ANXA3 can vary between cell lines. Confirm ANXA3 expression in your cell line of interest by Western Blot or other methods before starting the experiment. This compound shows greater anti-proliferative activity in cells with high ANXA3 expression.[1] |
| This compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final solvent concentration in your culture medium is not affecting cellular processes (typically ≤ 0.5% for DMSO). |
Issue 2: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded in each well. Variations in starting cell density can significantly impact the final readout. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Include a vehicle-only control (cells treated with the same concentration of solvent as the highest this compound concentration) to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.5%. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to adjust the final concentration or the solvent used. |
| Assay Readout Time | The timing of the viability assay readout is critical. A time-course experiment can help determine the optimal endpoint to observe the desired effect on cell proliferation or viability. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | MDA-MB-231 | 2.52 µM | [1] |
| MDA-MB-468 | 1.64 µM | [1] | |
| DC50 (ANXA3 Degradation) | MDA-MB-231 | 3.17 µM | [1] |
| Binding Affinity (Kd) | ANXA3 | 0.58 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A suggested concentration range is from 40 µM down to 0.156 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression model.
Protocol 2: Assessing ANXA3 Degradation by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ANXA3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ANXA3 band intensity to the loading control to determine the relative reduction in ANXA3 protein levels.
Mandatory Visualizations
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Caption: The mechanism of this compound leading to ANXA3 degradation and pathway inhibition.
References
(R)-SL18 solubility and stability in cell culture media
Welcome to the technical support center for (R)-SL18, a first-in-class, selective Annexin A3 (ANXA3) degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective degrader of Annexin A3 (ANXA3). It functions by directly binding to ANXA3, leading to its ubiquitination and subsequent degradation via the ubiquitin-proteasome system.[1][2][3] Notably, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway in MDA-MB-231 cells.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] A stock solution of 10 mM in DMSO can be prepared.[1]
Q3: What are the known anti-proliferative activities of this compound?
A3: this compound has demonstrated anti-proliferative activity against triple-negative breast cancer (TNBC) cells. The IC50 values for cell proliferation are 2.52 µM for MDA-MB-231 cells and 1.64 µM for MDA-MB-468 cells.[1]
Q4: What are the DC50 values for ANXA3 degradation by this compound?
A4: The DC50 (concentration for 50% degradation) values for ANXA3 degradation by this compound are 3.17 µM in MDA-MB-231 cells and 1.90 µM in MDA-MB-468 cells.[1][2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptom:
-
Visible particles or cloudiness in the cell culture medium after adding this compound.
-
Microscopic observation reveals crystalline structures in the wells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit | While the solubility in DMSO is known, the aqueous solubility in cell culture media is likely much lower. Determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocol 1). Avoid using concentrations that exceed this limit. |
| "Solvent shock" | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. Prepare intermediate dilutions of your this compound stock solution in pre-warmed cell culture medium before the final dilution into the cell plate. |
| Interaction with media components | Components like serum proteins or salts can affect solubility. Consider reducing the serum concentration if your experiment allows. Ensure the pH of your medium is stable, as pH shifts can alter the solubility of compounds. |
Issue 2: Inconsistent or Lack of Biological Activity
Symptom:
-
Higher than expected IC50 or DC50 values compared to published data.
-
High variability in results between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound may be unstable in the cell culture medium at 37°C over the course of your experiment. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol 2). If it is unstable, consider replenishing the compound with fresh medium at regular intervals. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic culture plates, reducing the effective concentration available to the cells. Consider using low-adhesion plates. |
| Incorrect Stock Solution Concentration | Ensure your initial stock solution in DMSO is fully dissolved. Vortexing or brief sonication may help. Verify the concentration of your stock solution. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium using nephelometry (light scattering) or turbidimetry (absorbance).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~600-650 nm or a nephelometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed (37°C) cell culture medium to each well to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
-
Incubate the plate at 37°C for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader. The lowest concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility limit.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium with all supplements
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a solution of this compound in pre-warmed complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot this solution into several sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately.
-
To stop further degradation, either freeze the sample at -80°C or immediately extract the compound with an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability and half-life in the medium.
Visualizations
References
Technical Support Center: Overcoming Resistance to (R)-SL18 Treatment
Welcome to the technical support center for (R)-SL18, a potent and selective allosteric inhibitor of SHP2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase.[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively regulates the RAS/ERK and PI3K/AKT signaling pathways.[3][4][5] By binding to an allosteric pocket, this compound stabilizes SHP2 in an auto-inhibited conformation.[2][6] This prevents its interaction with upstream activators and downstream substrates, leading to the suppression of SHP2-dependent signaling and inhibiting the proliferation of cancer cells driven by hyperactivated RTKs.[1][7]
Q2: My cancer cell line is showing intrinsic resistance to this compound. What are the potential reasons?
A2: Intrinsic resistance to SHP2 inhibitors like this compound can be multifactorial. Some cancer cells may not rely on SHP2 for their survival and proliferation. Other potential reasons include:
-
Low dependence on SHP2-mediated signaling: The cancer cells may have mutations downstream of SHP2 in the RAS/ERK or PI3K/AKT pathways (e.g., activating mutations in KRAS or PIK3CA) that render them independent of SHP2 activity.
-
Alternative signaling pathways: The cells might utilize compensatory signaling pathways that bypass the need for SHP2.
-
Expression levels of key proteins: Low expression of upstream activators (e.g., specific RTKs) or high expression of downstream effectors could contribute to resistance.
Q3: I've observed that my initially sensitive cancer cells have developed acquired resistance to this compound. What are the common mechanisms?
A3: Acquired resistance to SHP2 inhibitors often involves the reactivation of the RAS/ERK and/or PI3K/AKT pathways. Common mechanisms include:
-
Feedback reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the RAS/ERK pathway by this compound can lead to a feedback loop that results in the upregulation and activation of various RTKs.[8][9] This can reactivate SHP2-independent signaling.
-
Mutations in the PTPN11 gene: Although rare in solid tumors, mutations in the gene encoding SHP2 can potentially alter the drug-binding site and reduce the efficacy of this compound.[6][10][11]
-
Upregulation of the GAB2 scaffolding protein: Overexpression of GAB2 can lead to aberrant activation of the RAS/ERK and PI3K/AKT pathways, potentially contributing to resistance.[12][13]
-
Activation of the NRF2 pathway: The transcription factor NRF2, which regulates cellular responses to oxidative stress, has been implicated in resistance to various cancer therapies.[14][15][16]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound and suspected reactivation of the RAS/ERK pathway.
Possible Cause: Feedback activation of upstream RTKs or mutations in the RAS pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Experimental Validation:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the RAS/ERK (p-ERK) and PI3K/AKT (p-AKT) pathways in the presence and absence of this compound. An increase in p-ERK levels in resistant cells compared to sensitive cells would suggest pathway reactivation.
Table 1: Expected Western Blot Outcomes
| Cell Line | Treatment | p-ERK Level | p-AKT Level | Interpretation |
| Sensitive | This compound | Decreased | Decreased | Expected drug effect |
| Resistant | This compound | Maintained/Increased | Maintained/Increased | Pathway reactivation |
-
Phospho-RTK Array: To identify which specific RTKs are being activated, a phospho-RTK array can be performed on lysates from resistant cells treated with this compound.
Potential Solutions:
-
Combination Therapy: Combining this compound with an inhibitor targeting the identified upregulated RTK (e.g., an EGFR inhibitor) may restore sensitivity.
-
SOS1 Inhibition: Since SHP2 acts upstream of the RAS guanine (B1146940) nucleotide exchange factor SOS1, combining this compound with a SOS1 inhibitor can provide a more complete blockade of RAS activation and overcome resistance.[8][17][18]
Problem 2: Suspected involvement of the PI3K/AKT pathway in resistance.
Possible Cause: Overexpression or amplification of the scaffolding protein GAB2, leading to enhanced PI3K/AKT signaling.[12][13][19]
Signaling Pathway Overview:
Caption: GAB2-mediated signaling in this compound resistance.
Experimental Validation:
-
Immunoprecipitation and Western Blot: Perform immunoprecipitation for GAB2 followed by Western blotting for the p85 subunit of PI3K and SHP2 to assess the formation of GAB2-PI3K and GAB2-SHP2 complexes. Increased complex formation in resistant cells would suggest GAB2-mediated signaling.
-
Cell Viability Assays: Treat resistant cells with this compound alone, a PI3K inhibitor (e.g., BKM120) alone, and the combination of both. A synergistic effect on reducing cell viability would indicate the involvement of the PI3K pathway in resistance.[12]
Table 2: Synergistic Effects of SHP2 and PI3K Inhibition in GAB2-High Cells
| Treatment | Cell Viability (% of control) |
| This compound (5 µM) | 85% |
| PI3K Inhibitor (1 µM) | 70% |
| This compound + PI3K Inhibitor | 30% |
| Hypothetical data for illustrative purposes, based on findings suggesting synergy.[12] |
Potential Solutions:
-
Combination Therapy with PI3K inhibitors: For cancers with high GAB2 expression, a combination of this compound and a PI3K inhibitor may be an effective therapeutic strategy.[12]
Problem 3: General increase in cellular stress resistance and drug efflux.
Possible Cause: Activation of the NRF2-mediated antioxidant response.[14][16]
Experimental Validation:
-
Quantitative PCR (qPCR): Measure the mRNA levels of NRF2 target genes (e.g., NQO1, GCLC) in resistant cells compared to sensitive cells. Upregulation of these genes would suggest NRF2 activation.
-
Western Blot Analysis: Assess the protein levels of NRF2 and its target genes.
Potential Solutions:
-
NRF2 Inhibition: Consider co-treatment with an NRF2 inhibitor. Several small molecule inhibitors of NRF2 are under investigation and could potentially resensitize cells to this compound.[15][16]
Detailed Experimental Protocols
Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAB2, anti-NRF2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Immunoprecipitation
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GAB2) overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, probing for interacting partners (e.g., p85 subunit of PI3K, SHP2).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound, the combination drug, or vehicle control.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
-
This technical support center provides a starting point for addressing resistance to this compound. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GAB2 - A Scaffolding Protein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Structure and function of Gab2 and its role in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Toxicity of Small Molecule Inhibitors in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of small molecule inhibitors, exemplified by the hypothetical compound (R)-SL18, in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines treated with this compound, even at concentrations that are effective in cancer cells. What could be the primary cause?
A1: This discrepancy in cytotoxicity is likely due to off-target effects of this compound.[1] Off-target effects occur when a compound interacts with unintended proteins or pathways, leading to toxicity in cells where these off-targets are critical for survival. While the intended target of this compound may be more crucial for cancer cell proliferation, non-cancerous cells might be more sensitive to the inhibition of an off-target protein.
Q2: How can we confirm that the observed toxicity in non-cancerous cells is due to off-target effects of this compound?
A2: Several experimental approaches can help differentiate between on-target and off-target toxicity:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate the intended target of this compound in the non-cancerous cells.[1][2] If the cells remain sensitive to this compound treatment after the target is removed, the toxicity is likely due to off-target effects.[3]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target in intact cells.[1] A lack of correlation between target engagement at various concentrations and the observed cytotoxicity may suggest off-target effects.
-
Structurally Similar Inactive Compound: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this inactive analog still causes toxicity, it points towards off-target effects or general chemical toxicity of the scaffold.
Q3: What strategies can we employ to reduce the off-target toxicity of this compound in our experiments with non-cancerous cells?
A3: Minimizing off-target toxicity is a critical aspect of drug development.[2] Consider the following strategies:
-
Dose-Response Curve Analysis: Determine the lowest effective concentration of this compound that inhibits the target in cancer cells and use this concentration as a starting point for your experiments in non-cancerous cells. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Rational Drug Design: Modify the chemical structure of this compound to improve its selectivity for the intended target. This often involves computational modeling and medicinal chemistry efforts to design molecules with a higher affinity for the on-target and reduced affinity for known off-targets.[2]
-
High-Throughput Screening: Screen a library of compounds to identify molecules with similar on-target activity but a better toxicity profile.[2]
-
Combination Therapy: Explore combining a lower dose of this compound with another agent that potentiates its on-target effect. This may allow for a reduction in the this compound concentration, thereby minimizing off-target toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Data Across Different Non-Cancerous Cell Lines
| Possible Cause | Troubleshooting Steps |
| Differential expression of off-target proteins. | 1. Perform proteomic analysis (e.g., mass spectrometry) on the different cell lines to identify proteins that are highly expressed in the sensitive lines but not in the resistant ones. 2. Cross-reference these proteins with databases of known off-targets for the chemical class of this compound. 3. Use siRNA or CRISPR to knock down the expression of the suspected off-target protein in the sensitive cell line and re-assess cytotoxicity. |
| Variations in drug metabolism. | 1. Analyze the metabolic activity of the different cell lines (e.g., using a panel of cytochrome P450 assays). 2. Treat cells with known inhibitors or inducers of relevant metabolic enzymes to see if the toxicity of this compound is altered. |
| Differences in cellular uptake/efflux. | 1. Measure the intracellular concentration of this compound in the different cell lines using techniques like LC-MS/MS. 2. Investigate the expression levels of drug transporters (e.g., ABC transporters) in the cell lines. |
Issue 2: this compound Induces Apoptosis in Non-Cancerous Cells at a Lower Concentration than in Cancer Cells
| Possible Cause | Troubleshooting Steps |
| On-target toxicity in a critical pathway for non-cancerous cell survival. | 1. Confirm the expression of the intended target in the non-cancerous cells. 2. Investigate the downstream signaling of the target in both cell types to understand why its inhibition is more detrimental to the non-cancerous cells. |
| Off-target inhibition of an anti-apoptotic protein. | 1. Perform a kinase screen or other broad-panel off-target profiling to identify potential off-targets of this compound. 2. Focus on proteins known to be involved in apoptosis regulation. 3. Validate any identified off-targets using techniques like CETSA or in vitro binding assays. |
| Induction of Endoplasmic Reticulum (ER) Stress. | 1. Measure markers of the Unfolded Protein Response (UPR), such as the expression of CHOP, BiP, and spliced XBP1, in this compound-treated non-cancerous cells.[4][5] 2. Co-treat cells with a chemical chaperone (e.g., 4-PBA) to see if it alleviates the observed toxicity. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the Intended Target
Objective: To determine if the cytotoxicity of this compound is on-target or off-target.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of the intended protein into a Cas9-expressing lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target non-cancerous cell line with the lentivirus.
-
Selection and Validation: Select for transduced cells (e.g., using puromycin) and validate the knockout of the target protein by Western blot or qPCR.
-
Cytotoxicity Assay: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound on both the wild-type and knockout cell lines. A lack of a shift in the IC50 value in the knockout cells would indicate off-target toxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat intact non-cancerous cells with varying concentrations of this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting the root cause of this compound toxicity.
Caption: A hypothetical signaling pathway illustrating how this compound could induce apoptosis via an off-target kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways from the endoplasmic reticulum and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Targeted Degradation of Annexin A6 (ANXA6)
Disclaimer: As of our latest update, the small molecule (R)-SL18 is a known degrader of Annexin (B1180172) A3 (ANXA3)[1]. There is currently no publicly available scientific literature demonstrating that this compound induces the degradation of Annexin A6 (ANXA6). This guide provides general troubleshooting advice for researchers investigating the targeted degradation of ANXA6 with hypothetical small molecule degraders, such as PROTACs or molecular glues. The principles and methodologies outlined here are based on established practices in the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is Annexin A6 (ANXA6) and what are its key functions?
A1: Annexin A6 (ANXA6) is a calcium-dependent phospholipid-binding protein. It is the largest of the conserved annexin proteins and is primarily located at the plasma membrane and in endosomal compartments[2]. ANXA6 functions as a multifunctional scaffold protein involved in various cellular processes, including:
-
Signal Transduction: It acts as a regulator of the EGFR/Ras signaling pathway[3].
-
Cholesterol Homeostasis: ANXA6 is involved in regulating cholesterol export from late endosomes[3].
-
Membrane Trafficking and Repair: It plays a role in endocytic transport and the repair of the cell membrane[2][4].
-
Cytoskeleton Dynamics: It influences actin cytoskeleton rearrangement[2].
-
Cancer Progression and Drug Resistance: ANXA6 has a dual role in different cancers, acting as either a tumor suppressor or promoter, and can influence drug resistance[2].
Q2: What are the main strategies for targeted protein degradation?
A2: The two primary strategies for targeted protein degradation using small molecules are:
-
Proteolysis-Targeting Chimeras (PROTACs): These are bifunctional molecules with two ligands connected by a linker. One ligand binds to the protein of interest (e.g., ANXA6), and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome[5][6].
-
Molecular Glues: These are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation[5][7].
Q3: Why might ANXA6 be a challenging target for induced degradation?
A3: Several factors related to ANXA6's biology could present challenges for targeted degradation:
-
Subcellular Localization: ANXA6 is associated with membranes and endosomes[2][3]. A degrader molecule must have the appropriate physicochemical properties to reach these compartments at a sufficient concentration.
-
Protein-Protein Interactions: ANXA6 acts as a scaffold for various signaling complexes[2][3]. These interactions might sterically hinder the binding of a degrader or the formation of a productive ternary complex with an E3 ligase.
-
High Expression Levels: If ANXA6 is highly expressed in the cell line of interest, achieving significant degradation may require higher concentrations or more potent degraders.
-
Protein Turnover Rate: The natural turnover rate of ANXA6 could influence the observed degradation efficiency.
Troubleshooting Guide: ANXA6 Degradation Experiments
Issue 1: No or Weak Degradation of ANXA6 Observed
| Possible Cause | Troubleshooting Steps |
| Poor Compound Potency | * Synthesize and test additional analogs of the degrader with modifications to the ANXA6 binder, linker, or E3 ligase ligand. * Confirm target engagement of the ANXA6-binding portion of the degrader using biophysical assays (e.g., thermal shift assay, SPR). |
| Low Compound Permeability or Stability | * Assess the cell permeability of your degrader using a PAMPA or Caco-2 assay. * Evaluate the metabolic stability of the compound in cell culture medium and cell lysates. |
| Inefficient Ternary Complex Formation | * Consider using a different E3 ligase ligand (e.g., for Cereblon, VHL, or other ligases). The chosen E3 ligase may not be expressed at high levels in your cell line or may not be optimally positioned for ANXA6 ubiquitination. * Vary the linker length and attachment points on the degrader to optimize the geometry of the ternary complex. |
| "Hook Effect" | * At very high concentrations, bifunctional degraders like PROTACs can saturate the target protein and the E3 ligase independently, preventing the formation of the ternary complex[5]. Perform a dose-response experiment over a wide concentration range (e.g., from low picomolar to high micromolar) to identify the optimal concentration for degradation and to observe any potential hook effect. |
| Experimental/Technical Issues | * Western Blot: Ensure your anti-ANXA6 antibody is specific and provides a linear signal. Load sufficient protein (at least 20-30 µg of whole-cell lysate)[8]. Use a positive control lysate from a cell line known to express ANXA6. * Proteasome Inhibition: As a control, co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132). If your compound is working as intended, proteasome inhibition should rescue ANXA6 levels. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Compound Solubility Issues | * Confirm the solubility of your degrader in the cell culture medium. Precipitated compound can lead to inconsistent effective concentrations. * Prepare fresh stock solutions and dilute them immediately before use. |
| Inconsistent Cell Culture Conditions | * Ensure consistent cell passage numbers, confluency, and seeding densities for all experiments. * Verify that the serum used in the culture medium is from the same lot, as batch-to-batch variability can affect cell physiology. |
| Uneven Compound Distribution | * Mix the plate thoroughly but gently after adding the compound to ensure even distribution across the well. |
Quantitative Data Summary (Hypothetical Data)
The following tables represent hypothetical data from an experiment evaluating a degrader targeting ANXA6.
Table 1: Degradation Potency and Efficacy of Hypothetical ANXA6 Degrader (Degrader-X)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MDA-MB-231 | 150 | 85 |
| BT-549 | 250 | 70 |
| A431 | >1000 | <20 |
-
DC₅₀: Concentration of the degrader required to induce 50% of the maximal degradation.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Cell Viability After 72-Hour Treatment with Degrader-X
| Cell Line | GI₅₀ (nM) |
| MDA-MB-231 | 200 |
| BT-549 | 450 |
| A431 | >2000 |
-
GI₅₀: Concentration of the degrader that causes a 50% reduction in cell growth.
Key Experimental Protocols
Protocol 1: Western Blot for ANXA6 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with a range of concentrations of the ANXA6 degrader (e.g., 1 nM to 10 µM) for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[8].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[9].
-
SDS-PAGE: Normalize protein amounts (e.g., 30 µg) for each sample, add Laemmli sample buffer, and heat at 95°C for 5-10 minutes. Separate proteins on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[10].
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)[11].
-
Antibody Incubation: Incubate the membrane with a primary antibody against ANXA6 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the ANXA6 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of targeted ANXA6 degradation.
Caption: Troubleshooting decision tree for ANXA6 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANXA6: a key molecular player in cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A6-regulator of the EGFR/Ras signalling pathway and cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - ANXA6 [maayanlab.cloud]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. emolecules.com [emolecules.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results from (R)-SL18 Experiments
Disclaimer: Information regarding the specific therapeutic agent "(R)-SL18" is not publicly available. This guide provides a generalized framework for interpreting unexpected experimental results based on common scenarios encountered during the preclinical evaluation of small molecule inhibitors. The signaling pathways and experimental data presented are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments with the hypothetical small molecule, this compound. The following sections are organized by experimental area to help you troubleshoot and interpret your findings.
General Troubleshooting
Question: My experiment with this compound failed to produce the expected outcome. Where do I start troubleshooting?
Answer: When an experiment does not yield the expected results, it is crucial to approach troubleshooting systematically. Before investigating complex biological explanations, first, rule out common technical errors:
-
Reagent Integrity:
-
Confirm the concentration and purity of your this compound stock solution. Has it been stored correctly and for how long?
-
Verify the quality and expiration dates of all other reagents, including cell culture media, antibodies, and assay kits.
-
-
Experimental Execution:
-
Review your protocol for any potential deviations.
-
Ensure all equipment (pipettes, incubators, plate readers, etc.) is properly calibrated and functioning.
-
-
Controls:
-
Negative Controls: Ensure you do not observe an effect where none is expected. This helps to rule out contamination or artifacts.
-
Positive Controls: Use a known inhibitor of the same pathway to confirm that the experimental system is responsive. If the positive control fails, the issue likely lies with the assay itself, not this compound.
-
A helpful strategy is to repeat the experiment, paying close attention to each step. If the unexpected result is reproducible, it is more likely to be a genuine biological effect that requires further investigation.
Target Engagement & Pathway Analysis
Question: I am not observing the expected downstream inhibition in the target signaling pathway after treatment with this compound. What could be the reason?
Answer: A lack of downstream pathway inhibition can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Cellular Uptake and Bioavailability: this compound may not be efficiently entering the cells or may be rapidly metabolized or effluxed.
-
Target Engagement: The compound may not be binding to its intended target in the cellular environment.
-
Pathway Redundancy: The signaling pathway may have redundant mechanisms that compensate for the inhibition of the primary target.[1]
-
Kinetics of Inhibition: The time points chosen for analysis may not be optimal to observe the effect.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the intended target of this compound at sufficient levels.
-
Direct Target Engagement Assay: Perform an assay such as a cellular thermal shift assay (CETSA) or use a fluorescently labeled analog of this compound to confirm target binding within the cell.
-
Time-Course and Dose-Response Experiments: Analyze downstream signaling at multiple time points and a wider range of this compound concentrations.
-
Investigate Alternative Pathways: Explore if compensatory signaling pathways are activated upon treatment with this compound.
Hypothetical Signaling Pathway for Target X
Caption: Hypothetical signaling cascade where this compound inhibits Target X.
Cell-Based Assays
Question: I am observing significantly higher (or lower) cytotoxicity of this compound than expected in my cell viability assays. How should I interpret this?
Answer: Deviations from expected cytotoxicity are common and can provide valuable insights.
-
Higher-than-Expected Cytotoxicity:
-
Off-Target Effects: this compound might be hitting additional targets that are critical for cell survival.[2][3] This is a common phenomenon with small molecule inhibitors.
-
Cell Line Sensitivity: The specific genetic background of your cell line may render it particularly sensitive to the inhibition of the primary target or off-targets.
-
-
Lower-than-Expected Cytotoxicity:
-
Resistance Mechanisms: The cells may possess intrinsic or acquired resistance mechanisms, such as drug efflux pumps or mutations in the target protein.
-
Experimental Artifacts: Issues with the assay itself, such as incorrect cell seeding density or interference of the compound with the assay reagents (e.g., MTT reduction by the compound).
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting unexpected cell viability results.
Off-Target Effects
Question: How can I determine if the observed phenotype is due to an off-target effect of this compound?
Answer: Distinguishing on-target from off-target effects is a critical step in drug development. Several strategies can be employed:
-
Target Knockout/Knockdown: Use genetic techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target. If this compound still produces the same effect in these cells, it is likely due to off-target activity.[3]
-
Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that have a different chemical scaffold. If these compounds do not replicate the unexpected phenotype, it suggests an off-target effect specific to the chemical structure of this compound.
-
Rescue Experiments: Overexpress a form of the target protein that is resistant to this compound binding. If this rescues the phenotype, it confirms on-target activity.
-
Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify the full spectrum of proteins that this compound binds to within the cell.
Logical Diagram for Investigating Off-Target Effects
Caption: Decision tree for determining if a phenotype is on-target or off-target.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target X Expression (Relative Units) | This compound IC50 (µM) |
| Cell Line A | Breast | 1.0 | 0.5 |
| Cell Line B | Lung | 0.8 | 1.2 |
| Cell Line C | Colon | 0.1 | > 10 |
| Cell Line D | Breast | 1.2 | 5.8 |
This table illustrates a scenario where the cytotoxicity of this compound does not perfectly correlate with the expression level of its intended target, suggesting other factors like off-target effects or resistance mechanisms may be at play in Cell Line D.
Table 2: Hypothetical Effect of this compound on Downstream Signaling
| Treatment (1 µM, 6 hours) | p-Kinase A (Fold Change) | p-Kinase B (Fold Change) | Target Gene mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | 0.4 | 0.9 | 0.8 |
| Positive Control Inhibitor | 0.3 | 0.3 | 0.2 |
This table shows an unexpected result where this compound inhibits the direct downstream target (p-Kinase A) but has a minimal effect on subsequent pathway components, pointing towards pathway compensation or slow kinetics.
Experimental Protocols
Methodology 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Methodology 2: Western Blot for Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., p-Kinase A) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
Technical Support Center: Long-Term Stability of Small Molecule Interleukin-18 (IL-18) Inhibitors in Solution
This technical support center provides guidance on the long-term stability of small molecule inhibitors of Interleukin-18 (IL-18) signaling in solution. The information is targeted towards researchers, scientists, and drug development professionals. Please note that publicly available long-term stability data for specific IL-18 small molecule inhibitors, such as NSC201631, NSC80734, and NSC61610, is limited. Therefore, this guide combines general principles for small molecule stability with specific recommendations for handling these types of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of IL-18 small molecule inhibitors?
A1: For initial high-concentration stock solutions of non-polar small molecule inhibitors, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. However, it is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can lead to compound degradation.[1][2] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[3]
Q2: How should I store the solid compound and stock solutions to ensure long-term stability?
A2:
-
Solid Compound: Store in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions (in DMSO): For long-term storage, it is recommended to prepare aliquots in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.
Q3: What is the expected long-term stability of IL-18 inhibitors in DMSO at -20°C?
A3: While specific data for IL-18 inhibitors is not available, studies on large compound libraries stored in DMSO at -20°C have shown that a significant majority of compounds remain stable for years. However, a small percentage may degrade over time.[1] It is best practice to re-qualify stock solutions that have been stored for extended periods (e.g., >6 months) before use in critical experiments.
Q4: Can I store IL-18 inhibitors in aqueous solutions?
A4: Long-term storage of small molecule inhibitors in aqueous buffers is generally not recommended due to a higher risk of degradation through hydrolysis. If experimental conditions require the use of aqueous solutions, they should be prepared fresh from a DMSO stock solution before each experiment. If short-term storage is necessary, sterile filter the solution and store at 4°C, but use it as quickly as possible.
Q5: What are the signs of compound degradation in my stock solution?
A5: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity in your assays. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the stock solution over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | - The compound has low solubility in DMSO at lower temperatures.- Water has been absorbed by the DMSO, reducing solubility. | - Gently warm the vial to 37°C for a short period and vortex to redissolve.- Use anhydrous DMSO for preparing stock solutions.- Centrifuge the vial before taking an aliquot to pellet any undissolved material. |
| Inconsistent experimental results | - Compound degradation in the stock solution.- Inaccurate concentration due to improper dissolution or storage.- Repeated freeze-thaw cycles of the stock solution. | - Use a fresh aliquot of the stock solution for each experiment.- Confirm the concentration of the stock solution using a spectrophotometric method if a chromophore is present.- Perform a stability check of your compound under your specific experimental conditions (see Protocol 2). |
| Loss of biological activity | - Degradation of the compound in the assay medium.- Binding of the compound to plasticware. | - Minimize the incubation time in aqueous media.- Include a vehicle control (DMSO without the compound) in all experiments.- Consider using low-retention plasticware. |
Data Presentation
Due to the lack of specific public data on the long-term stability of IL-18 small molecule inhibitors, the following tables are illustrative and based on general observations for small molecule compounds. Researchers should perform their own stability studies to determine the precise stability of their specific compound in their chosen solvent and storage conditions.
Table 1: Illustrative Long-Term Stability of a Hypothetical IL-18 Inhibitor in DMSO
| Storage Temperature | Time Point | Percent Remaining (Illustrative) | Observations |
| -80°C | 6 months | >99% | No visible change |
| 1 year | >98% | No visible change | |
| 2 years | >95% | No visible change | |
| -20°C | 6 months | >98% | No visible change |
| 1 year | >95% | No visible change | |
| 2 years | ~90% | Slight discoloration may be observed | |
| 4°C | 1 month | ~90% | Potential for slight precipitation |
| 3 months | <80% | Visible degradation products may appear |
Table 2: Illustrative Stability of a Hypothetical IL-18 Inhibitor in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | Percent Remaining (Illustrative) |
| 0 hours | 100% |
| 2 hours | 98% |
| 8 hours | 90% |
| 24 hours | 75% |
| 48 hours | 55% |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of an IL-18 small molecule inhibitor in DMSO.
Materials:
-
IL-18 inhibitor (e.g., NSC80734) solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Solution Stability by HPLC
Objective: To determine the stability of an IL-18 inhibitor in a specific solvent over time.
Materials:
-
Stock solution of the IL-18 inhibitor in the desired solvent (e.g., DMSO, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Prepare a solution of the IL-18 inhibitor at the desired concentration in the solvent to be tested.
-
At time point zero (T=0), take an aliquot of the solution, dilute it if necessary, and inject it into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound at T=0 is considered 100%.
-
Store the remaining solution under the desired storage conditions (e.g., 37°C, room temperature, 4°C).
-
At subsequent time points (e.g., 2, 8, 24, 48 hours for short-term studies; weeks or months for long-term studies), take another aliquot of the solution.
-
Analyze the aliquot by HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mandatory Visualizations
Caption: IL-18 signaling pathway.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the toxic effects of DMSO on cord blood to determine exposure time limits and the optimum concentration for cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ANXA3 Inhibitors: (R)-SL18 versus Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Annexin A3 (ANXA3) emerging as a promising therapeutic target in various malignancies, notably triple-negative breast cancer (TNBC).[1][2] ANXA3, a calcium-dependent phospholipid-binding protein, is implicated in promoting tumorigenesis, metastasis, and drug resistance through its influence on several key signaling pathways.[2][3] The development of small molecule inhibitors targeting ANXA3 has been a significant step forward. This guide provides a detailed comparison of the first-in-class ANXA3 degrader, (R)-SL18, with its recently developed, more potent alternative, compound 18a5, alongside other ANXA3-targeting methodologies.
Overview of ANXA3 Inhibition Strategies
Inhibition of ANXA3 function has been approached through various modalities, each with distinct mechanisms and therapeutic implications. These include:
-
Small Molecule Degraders: These compounds, such as this compound and 18a5, are designed to directly bind to ANXA3 and induce its degradation via the ubiquitin-proteasome system.[1] This approach eliminates the protein entirely, rather than just blocking its active site.
-
Monoclonal Antibodies: Therapeutic antibodies have been developed to target ANXA3, offering a different approach to inhibit its function, potentially by blocking extracellular interactions or inducing an immune response against ANXA3-expressing cells.
-
RNA Interference (shRNA): Gene silencing techniques using short hairpin RNA (shRNA) can be employed in preclinical settings to specifically knock down the expression of the ANXA3 gene, providing a valuable tool for studying the effects of its depletion.[1]
Quantitative Comparison of ANXA3 Degraders
The following table summarizes the available quantitative data for the small molecule ANXA3 degraders this compound and the novel compound 18a5.
| Parameter | This compound | 18a5 (ANXA3 degrader 1) | Reference |
| Binding Affinity (Kd) | 0.58 µM (SPR) | 14-fold increased binding affinity vs. This compound | [4] |
| In Vitro Efficacy (IC50) | 2.52 µM (MDA-MB-231 cells) 1.64 µM (MDA-MB-468 cells) | Improved cancer cell inhibition vs. This compound | [4] |
| Degradation Potential (DC50) | 3.17 µM (MDA-MB-231 cells) | More desirable selective degradation vs. This compound | [4] |
| In Vivo Efficacy | Tumor growth suppression at 20 mg/kg (TNBC PDX model) | 96% Tumor Growth Inhibition (TGI) in TNBC xenograft model | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols employed in the characterization of this compound and 18a5.
Cell Lines and Culture
Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, which exhibit high expression of ANXA3, were utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
To assess the degradation of ANXA3, cells were treated with varying concentrations of the inhibitors for specified time periods. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ANXA3 and a loading control (e.g., GAPDH). The intensity of the protein bands was quantified using densitometry software to determine the extent of protein degradation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT assay. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations. After a designated incubation period (e.g., 72 hours), MTT solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity
The binding affinity (Kd) of the inhibitors to ANXA3 was measured using SPR. Recombinant ANXA3 protein was immobilized on a sensor chip. Different concentrations of the inhibitors were then passed over the chip, and the binding response was recorded in real-time. The association and dissociation rates were analyzed to calculate the dissociation constant (Kd).
In Vivo Xenograft Studies
The in vivo efficacy of the ANXA3 degraders was evaluated in patient-derived xenograft (PDX) models of TNBC. Tumor fragments were implanted into immunodeficient mice. Once the tumors reached a specified size, the mice were randomized into vehicle control and treatment groups. The inhibitors were administered intraperitoneally at a defined dose and schedule. Tumor volume and body weight were monitored throughout the study. At the end of the study, tumors were excised and analyzed for ANXA3 protein levels via western blot and immunohistochemistry.
Signaling Pathways and Mechanisms of Action
ANXA3 exerts its pro-tumorigenic effects by modulating several critical signaling pathways. This compound and 18a5, by inducing the degradation of ANXA3, effectively inhibit these downstream pathways.
ANXA3-Mediated Pro-Tumorigenic Signaling
The following diagram illustrates the key signaling pathways activated by ANXA3 that are implicated in cancer progression.
Caption: ANXA3 activates multiple signaling pathways promoting cancer.
Mechanism of Action of this compound and 18a5
This compound and its derivative 18a5 function as molecular degraders. The workflow for their mechanism of action is depicted below.
Caption: Workflow of ANXA3 degradation by small molecule inhibitors.
Conclusion
This compound represents a landmark achievement as the first-in-class small molecule degrader of ANXA3, demonstrating significant anti-cancer activity in preclinical models of TNBC.[1] The subsequent development of compound 18a5 showcases rapid progress in this area, with reports of enhanced selectivity and a remarkable 96% tumor growth inhibition in vivo.[3][5] While both compounds operate through a novel mechanism of targeted protein degradation, 18a5 appears to be a more potent and refined therapeutic candidate.
For researchers in the field, both this compound and 18a5 serve as valuable chemical probes to further elucidate the biological functions of ANXA3. For drug development professionals, the data suggests that the targeted degradation of ANXA3 is a viable and highly promising strategy for the treatment of ANXA3-driven cancers. Future work will likely focus on the clinical translation of these findings and the continued optimization of ANXA3-targeting therapeutics.
References
A Head-to-Head Comparison: (R)-SL18 and siRNA for ANXA3 Knockdown
For researchers, scientists, and drug development professionals, the targeted knockdown of Annexin A3 (ANXA3) presents a promising therapeutic strategy in various cancers. This guide provides an objective comparison of two distinct modalities for ANXA3 knockdown: the novel small molecule degrader, (R)-SL18, and the well-established technique of small interfering RNA (siRNA).
This comparison synthesizes available experimental data to evaluate the efficacy, mechanisms, and methodological considerations of both approaches. While direct comparative studies are not yet available, this guide collates and presents data from independent research to offer a comprehensive overview for informed decision-making in experimental design.
Quantitative Efficacy of ANXA3 Knockdown
The following tables summarize the reported efficacy of this compound and siRNA in reducing ANXA3 protein and mRNA levels across different cancer cell lines and in vivo models.
Table 1: Efficacy of this compound in ANXA3 Protein Degradation
| Cell Line/Model | Concentration/Dosage | Treatment Duration | ANXA3 Protein Reduction | Reference |
| MDA-MB-231 | 2.5 µmol/L (SL18) | 24 hours | 52% | [1] |
| MDA-MB-231 | 3.17 µmol/L (DC₅₀) | Not Specified | 50% | [1] |
| TNBC PDX Model | 20 mg/kg | 19 days | 87% | [1] |
Table 2: Efficacy of siRNA/shRNA in ANXA3 Knockdown
| Cell Line | Transfection Reagent | siRNA/shRNA Concentration | Post-transfection Time | ANXA3 mRNA Reduction | ANXA3 Protein Reduction | Reference |
| HOS | Lipofectamine 2000 | 50 nM | 48 hours | Not Specified | ~74% (to 0.26-fold) | [2][3] |
| U2OS | Lipofectamine 2000 | 50 nM | 48 hours | Not Specified | ~79% (to 0.21-fold) | [2][3] |
| MDA-MB-231 | Lipofectamine | Not Specified | 48 hours | Significant | Significant | [4][5][6] |
Mechanism of Action
The fundamental difference between this compound and siRNA lies in their mechanism of action for reducing ANXA3 levels.
This compound acts as a molecular glue degrader. It directly binds to the ANXA3 protein and induces its ubiquitination, thereby marking it for degradation by the proteasome.[1] This post-translational approach targets the existing protein pool.
siRNA , on the other hand, operates at the post-transcriptional level through RNA interference. Once introduced into the cell, the siRNA duplex is processed and incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the complementary ANXA3 mRNA, preventing its translation into protein.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for utilizing this compound and siRNA for ANXA3 knockdown and assessing the downstream effects.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Silencing of ANXA3 expression by RNA interference inhibits the proliferation and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of SHP2 Inhibitors in Patient-Derived Xenograft (PDX) Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of several prominent allosteric inhibitors of Src homology 2 domain-containing phosphatase 2 (SHP2) in patient-derived xenograft (PDX) models. Given the critical role of SHP2 in mediating oncogenic signaling pathways, its inhibition has emerged as a promising therapeutic strategy in oncology. This document is intended to serve as a resource for researchers evaluating novel SHP2 inhibitors, such as the hypothetical compound (R)-SL18, by contextualizing their potential performance against established alternatives.
Performance of SHP2 Inhibitors in PDX Models
The following table summarizes the reported effects of various SHP2 inhibitors on tumor growth in different PDX models. This data is crucial for understanding the therapeutic potential and spectrum of activity for this class of drugs.
| Compound | Cancer Type (PDX Model) | Dosing Regimen | Observed Effect | Reference |
| RMC-4550 | BRAFD594N NSCLC (LUN023) | 10 mg/kg, daily oral | 91% Tumor Growth Inhibition (TGI) | [1] |
| BRAFD594N NSCLC (LUN023) | 30 mg/kg, daily oral | -34% Regression | [1] | |
| BRAFN581D NSCLC (LUN037) | 10 mg/kg, daily oral | 48% TGI | [1] | |
| BRAFN581D NSCLC (LUN037) | 30 mg/kg, daily oral | 71% TGI | [1] | |
| NF1S1759C (TH77) | 30 mg/kg, daily oral | 69% TGI | [1] | |
| KRASG12C NSCLC (LUN092) | 10 mg/kg, daily oral | 65% TGI | [1] | |
| KRASG12C NSCLC (LUN092) | 30 mg/kg, daily oral | 96% TGI | [1] | |
| KRASG12C NSCLC (LUN156) | 10 mg/kg, daily oral | 75% TGI | [1] | |
| KRASG12C NSCLC (LUN156) | 30 mg/kg, daily oral | 89% TGI | [1] | |
| SHP099 | KRAS-mutant NSCLC (PDX2) | Not specified | Significantly reduced tumor growth | |
| TNO155 | BRAFV600E Colorectal Cancer (HT-29 xenograft) | 20 mg/kg, twice daily | Moderate tumor growth inhibition as monotherapy | [2] |
| ALK-mutant Neuroblastoma | Not specified | Reduced or delayed tumor growth in combination with lorlatinib | [3] | |
| PF-07284892 (ARRY-558) | Various solid tumors | Not specified | Limited monotherapy activity; significant anti-tumor activity in combination with targeted therapies | [4] |
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of a novel SHP2 inhibitor, such as this compound, in a PDX model is outlined below. This protocol is a synthesis of standard practices reported in the literature.
1. PDX Model Selection and Expansion:
-
Select well-characterized PDX models with relevant genetic backgrounds (e.g., KRAS, BRAF, or NF1 mutations) that are sensitive to SHP2 inhibition.
-
Expand the selected PDX models by passaging tumor fragments subcutaneously in immunocompromised mice (e.g., NOD/SCID or NSG mice). Tumors are typically passaged when they reach a volume of 500-1000 mm³.
2. Study Enrollment and Randomization:
-
When tumors in the expansion cohort reach a predetermined size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups (typically n=6-10 mice per group).
3. Dosing and Administration:
-
The investigational compound (this compound) and comparator SHP2 inhibitors are formulated for the appropriate route of administration (e.g., oral gavage).
-
A vehicle control group receives the formulation excipients alone.
-
Treatment is administered according to a predefined schedule (e.g., daily, twice daily) for a specified duration (e.g., 21-28 days).
4. Tumor Growth Measurement and Monitoring:
-
Tumor dimensions (length and width) are measured using calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Animal body weight and general health are monitored regularly as indicators of toxicity.
5. Data Analysis and Endpoints:
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the median tumor volume of the treated group compared to the vehicle control group.
-
Other endpoints may include tumor regression, time to tumor progression, and survival.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed anti-tumor effects.
6. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumor tissues are collected for pharmacodynamic analysis to confirm target engagement (e.g., by measuring pERK levels via immunohistochemistry or western blot).
-
Biomarker analysis may also be performed to identify predictors of response.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications - Figshare [aacr.figshare.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of (R)-SL18 Cross-reactivity with Annexin Family Members
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity of the Annexin A3 degrader, (R)-SL18.
This guide provides a detailed comparison of the binding affinity and degradation selectivity of this compound, a first-in-class small molecule degrader of Annexin A3 (ANXA3), against other members of the Annexin protein family. The data presented is compiled from a key study investigating the therapeutic potential of this compound in triple-negative breast cancer.[1]
Executive Summary
This compound demonstrates moderate selectivity for its primary target, ANXA3, in terms of direct binding. However, it exhibits a more pronounced selectivity in inducing protein degradation within a cellular context. While it shows binding affinity for several other Annexin family members, its degradation activity is most potent against ANXA3 and, to a lesser extent, ANXA6. This guide offers a quantitative and methodological overview to inform further research and development of selective Annexin-targeting compounds.
Binding Affinity of this compound with Annexin Family Members
The binding affinity of this compound to various purified Annexin proteins was quantified using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) serves as a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Annexin Family Member | Binding Affinity (Kd) in µM | Selectivity Fold-Change vs. ANXA3 |
| ANXA3 (Primary Target) | 0.58 | - |
| ANXA4 | 2.41 | 4.2x |
| ANXA5 | 6.76 | 11.7x |
| ANXA6 | 1.15 | 2.0x |
| ANXA7 | 3.13 | 5.4x |
| ANXA8 | >10 | >17.2x |
| ANXA10 | >10 | >17.2x |
| ANXA13 | 1.89 | 3.3x |
Cellular Degradation Selectivity of this compound
The ability of this compound to induce the degradation of endogenous Annexin proteins was assessed in MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines. The data reveals that the degradation selectivity is more pronounced than the binding selectivity.
| Annexin Family Member | Protein Degradation at 5 µM this compound |
| ANXA3 (Primary Target) | >50% decrease |
| ANXA4 | 28% - 43% decrease |
| ANXA5 | No significant change |
| ANXA6 | >50% decrease |
| ANXA7 | No significant change |
| ANXA8 | No significant change |
| ANXA10 | No significant change |
| ANXA13 | No significant change |
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the key experimental stages employed to determine the cross-reactivity profile of this compound.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
-
Protein Immobilization : Recombinant human Annexin proteins (ANXA3, ANXA4, ANXA5, ANXA6, ANXA7, ANXA8, ANXA10, and ANXA13) were expressed in E. coli and purified. The purified proteins were immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation : this compound was dissolved in DMSO and then diluted to various concentrations in a running buffer (e.g., HBS-EP+).
-
Binding Measurement : The diluted this compound solutions were injected over the sensor chip surface at a constant flow rate. The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis : The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Western Blot Assay for Protein Degradation
-
Cell Culture and Treatment : MDA-MB-231 and MDA-MB-468 cells were cultured to approximately 70-80% confluency. The cells were then treated with 5 µM of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : After treatment, the cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each cell lysate was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting : The membrane was blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for each Annexin protein being assessed. Following washing steps, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis : The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities were quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
References
Independent Validation of (R)-SL18's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule (R)-SL18 with alternative therapeutic strategies, supported by available experimental data. This compound is a first-in-class, selective degrader of Annexin A3 (ANXA3), a protein implicated in the progression of several cancers, including triple-negative breast cancer (TNBC).[1] The primary mechanism of action of this compound involves its direct binding to ANXA3, leading to ubiquitination and subsequent degradation by the proteasome.[1] A key downstream effect of ANXA3 degradation by this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1]
Important Note on Independent Validation: As of the latest literature review, detailed information on the mechanism of action and performance of this compound originates from the initial discovery and publication by its developers.[1] To date, no independent studies validating these findings have been identified in the public domain. The data presented for this compound is therefore based on the primary report.
This compound: Mechanism of Action and Performance Data
This compound acts as a molecular degrader, inducing the selective removal of ANXA3 protein from the cell. This is distinct from traditional inhibitors that merely block the protein's function.
Table 1: Performance Data for this compound
| Parameter | Cell Line | Value | Source |
| ANXA3 Degradation (DC50) | MDA-MB-231 | 3.17 µM | [1] |
| Binding Affinity to ANXA3 (SPR Kd) | - | 0.58 µM | [1] |
| Anti-proliferative Activity (IC50) | MDA-MB-231 | 2.52 µM | [1] |
| Anti-proliferative Activity (IC50) | MDA-MB-468 | 1.64 µM | [1] |
Comparison with Alternative Therapeutic Strategies: Wnt/β-Catenin Pathway Inhibitors
Given that a primary downstream effect of this compound is the suppression of the Wnt/β-catenin pathway, a relevant comparison can be made with small molecules that directly target this pathway. The Wnt/β-catenin signaling cascade is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[2][3][4]
Table 2: Comparison of this compound with Wnt/β-Catenin Pathway Inhibitors
| Feature | This compound (ANXA3 Degrader) | Wnt/β-Catenin Pathway Inhibitors (Examples) |
| Primary Target | Annexin A3 (ANXA3) | Porcupine (e.g., WNT974), Frizzled receptors (e.g., Vantictumab), β-catenin/CBP interaction (e.g., PRI-724) |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of ANXA3, leading to downstream inhibition of Wnt/β-catenin signaling. | Direct inhibition of key components of the Wnt/β-catenin pathway. |
| Reported Biological Effects | Anti-proliferative and anti-invasive in TNBC cells; induces apoptosis.[1] | Inhibition of cancer cell growth, induction of differentiation, and reduction of cancer stem cell populations.[2][4] |
| Clinical Development | Preclinical.[1] | Various stages, including Phase I and II clinical trials for several inhibitors.[2][3] |
Experimental Protocols
Protocol 1: Validation of ANXA3 Degradation by this compound (Western Blot)
This protocol is based on the methodology described in the primary literature for this compound.[1]
-
Cell Culture and Treatment: Culture TNBC cells (e.g., MDA-MB-231) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ANXA3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize ANXA3 protein levels to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Assessment of Wnt/β-Catenin Pathway Inhibition (TCF/LEF Reporter Assay)
This is a standard method for quantifying the activity of the canonical Wnt signaling pathway.[5][6]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line of interest) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, a known Wnt inhibitor (e.g., XAV939), or vehicle control. A Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) can be used to stimulate the pathway.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of pathway inhibition relative to the stimulated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for validation.
Caption: Wnt/β-catenin pathway and inhibitor targets.
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
A Comparative Analysis of (R)-SL18 and Other Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-SL18, a first-in-class Annexin A3 (ANXA3) degrader, and other proteolysis-targeting chimeras (PROTACs). We will delve into their mechanisms of action, compare their degradation performance using experimental data, and provide detailed protocols for key evaluative assays. This document aims to offer an objective resource for researchers engaged in the discovery and development of novel targeted protein degraders.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the elimination of target proteins, a distinct advantage over traditional small-molecule inhibitors that only block protein function.[3]
This compound has been identified as a selective, first-in-class degrader of Annexin A3 (ANXA3), a protein implicated in the progression of triple-negative breast cancer (TNBC).[4][5] This guide will compare the characteristics of this compound with other well-documented PROTACs that recruit the two most commonly used E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).[6][7]
Mechanism of Action: A Comparative Overview
The efficacy of a PROTAC is fundamentally dependent on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The choice of E3 ligase is a critical design element that influences a PROTAC's degradation efficiency, selectivity, and potential therapeutic applications.
This compound: An ANXA3 Degrader
This compound is a novel small molecule that induces the degradation of ANXA3.[5] Experimental data shows that it directly binds to ANXA3 and increases its ubiquitination, leading to its degradation via the proteasome.[4][5] This suggests it utilizes the ubiquitin-proteasome system. However, the specific E3 ligase recruited by this compound has not been specified in publicly available literature. It may function through a novel E3 ligase or act as a "molecular glue," a different class of degrader that induces a novel interaction surface between the target and the E3 ligase.
VHL vs. CRBN-Based PROTACs
The vast majority of PROTACs in development, including those in clinical trials, recruit either the VHL or CRBN E3 ligases.[6][8] The choice between these two has significant implications for the resulting PROTAC's properties.
-
Cereblon (CRBN): CRBN-recruiting PROTACs often utilize ligands derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[6] CRBN is broadly expressed and can shuttle between the nucleus and cytoplasm, making it versatile for targeting proteins in different cellular compartments.[4] However, its broad substrate promiscuity can sometimes lead to off-target degradation of zinc-finger transcription factors, which may cause immunological side effects.[4] CRBN-based PROTACs tend to have fast complex turnover rates, which can be advantageous for degrading proteins in rapidly dividing cells.[4]
-
Von Hippel-Lindau (VHL): VHL-based PROTACs typically use ligands based on a hydroxyproline (B1673980) scaffold.[4] VHL generally offers higher selectivity due to a smaller promiscuity window compared to CRBN.[4] VHL is predominantly cytosolic and its expression can be regulated by oxygen levels, which can be a factor in hypoxic tumor environments.[4] VHL forms more stable, long-lived ternary complexes, which may be better suited for degrading more stable proteins that require persistent degradation signals.[4]
Quantitative Performance Data
The primary metrics for evaluating a PROTAC's efficacy are its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] The DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the highest percentage of protein degradation achieved.
Table 1: Performance Data for this compound
| Compound | Target Protein | DC50 | Binding Affinity (Kd) | Cell Line |
|---|
| this compound | ANXA3 | 3.17 µM | 0.58 µM | MDA-MB-231[5] |
Table 2: Comparative Performance of Representative PROTACs
| PROTAC Name | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|---|
| This compound | ANXA3 | Not Specified | 3.17 µM | Not Specified | MDA-MB-231 | [5] |
| MZ1 | BRD4 | VHL | ~10 nM | >90% | HeLa | [10] |
| dBET1 | BRD4 | CRBN | ~30 nM | >90% | 22Rv1 | [10] |
| Compound 9 | HDAC1 / HDAC3 | VHL | 0.55 µM / 0.53 µM | ~80% / ~90% | HCT116 | [11] |
| TD-165 | CRBN | VHL | 20.4 nM | 99.6% | HEK293T | [12] |
| ARV-471 | Estrogen Receptor | CRBN | 1.8 nM | Not Specified | MCF7 | [8] |
| NR-11c | p38α | VHL | <100 nM | >90% | U2OS |[13][14] |
Note: The data presented is compiled from different studies and should be interpreted with consideration for the varying experimental conditions.
Experimental Protocols
Accurate characterization of PROTACs requires robust and reproducible experimental methods. Below are generalized protocols for key assays.
Western Blotting for DC50 and Dmax Determination
This is the most common method to quantify the degradation of a target protein.
References
- 1. Annexin A3 and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ANXA3 degrader | Probechem Biochemicals [probechem.com]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of Curcumin Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide uses Curcumin (B1669340) as a well-documented stand-in to illustrate the format and content of a comparative analysis of an anti-proliferative compound. The compound "(R)-SL18" did not yield specific public data at the time of this writing. Researchers with data on "this compound" can adapt the templates and methodologies presented herein for their specific compound of interest.
Curcumin, a natural polyphenol derived from the rhizome of Curcuma longa, has garnered significant attention for its potential therapeutic properties, including its anti-proliferative effects against various cancers.[1] This guide provides a comparative overview of Curcumin's efficacy across different cancer cell lines, alternative compounds, and the molecular pathways it modulates.
Quantitative Data Summary: Anti-Proliferative Efficacy of Curcumin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Curcumin in various cancer cell lines as reported in several studies. These values demonstrate a dose-dependent inhibitory effect of Curcumin on cell proliferation.[2][3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | Estrogen Receptor-Positive (ER+) | 1.32 ± 0.06 | [4] |
| MCF-7 | Estrogen Receptor-Positive (ER+) | 14.74 µg/ml (~39.9 µM) | [5] |
| MCF-7 | Luminal A | 44.61 | [3] |
| MDA-MB-231 | Triple-Negative | 11.32 ± 2.13 | [4] |
| MDA-MB-231 | Triple-Negative | 54.68 | [3] |
| T47D | Estrogen Receptor-Positive (ER+) | 2.07 ± 0.08 | [4] |
| MDA-MB-415 | Estrogen Receptor-Positive (ER+) | 4.69 ± 0.06 | [4] |
| MDA-MB-468 | Triple-Negative | 18.61 ± 3.12 | [4] |
| BT-20 | Triple-Negative | 16.23 ± 2.16 | [4] |
| Colorectal Cancer | |||
| SW480 | 10.26 | [6] | |
| HT-29 | 13.31 | [6] | |
| HCT116 | 11.48 | [6] | |
| SW620 | Concentration-dependent decrease in viability with 4, 8, 16, and 32 µmol/l | [7] | |
| Lung Cancer | |||
| A549 | Non-Small Cell | ~33 (MTT assay) | [8] |
| A549 | Non-Small Cell | ~52 (Neutral red assay) | [8] |
| A549 | Adenocarcinoma | IC50 between 40-50 µM | [8] |
| Oral Squamous Cell Carcinoma | |||
| SCC-25 | Dose-dependent inhibition | [9] |
Comparative Analysis with Alternative Compounds
While Curcumin shows significant anti-proliferative activity, research into its analogs and other natural compounds continues to identify potentially more potent or bioavailable alternatives.
| Compound/Analog | Cell Line(s) | Key Findings | Reference |
| GO-Y030, FLLL-11, FLLL-12 (Curcumin Analogs) | SW480, HT-29, HCT116 | More potent than Curcumin in inhibiting cell viability with IC50 values ranging from 0.51 µM to 4.48 µM. Also more potent in inducing apoptosis. | [6] |
| Quercetin | MCF-7 | IC50 of 10.52 µg/ml. A 1:1 combination with Curcumin showed an IC50 of less than 3.125 µg/ml, suggesting a synergistic effect. | [5] |
| Non-curcuminoids from Turmeric (e.g., turmerones, elemene) | Various | These compounds also exhibit anti-inflammatory, antioxidant, and anticancer activities and are subjects of ongoing research. | [10] |
| Ginger, Garlic, Green Tea | General | These contain compounds with anti-inflammatory and anti-cancer properties. | [11][12] |
Experimental Protocols
A fundamental technique to assess the anti-proliferative effects of a compound is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Compound to be tested (e.g., Curcumin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/ml in PBS)[13]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/ml) to each well.[13]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways Modulated by Curcumin
Curcumin exerts its anti-proliferative effects by modulating multiple signaling pathways involved in cancer cell growth, survival, and invasion.[14] One of the key pathways affected is the EGFR signaling cascade and its downstream effectors like PI3K/Akt/mTOR and MAPK.[9][15]
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Antiproliferative effect of curcumin (diferuloylmethane) against human breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wcrj.net [wcrj.net]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Curcumin inhibits oral squamous cell carcinoma proliferation and invasion via EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Anti-Cancer Supplements: Ginger, Garlic, and More [healthline.com]
- 12. youtube.com [youtube.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Curcumin Has Anti-Proliferative and Pro-Apoptotic Effects on Tongue Cancer in vitro: A Study with Bioinformatics Analysis and in vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of (R)-SL18 and Doxorubicin
For Immediate Release
This guide provides a detailed comparison of the therapeutic profiles of the novel Annexin (B1180172) A3 (ANXA3) degrader, (R)-SL18, and the established chemotherapeutic agent, doxorubicin (B1662922). The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and potential for therapeutic application, supported by available experimental data.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy for decades, exhibits potent anti-cancer activity but is hampered by a narrow therapeutic window, primarily defined by dose-limiting cardiotoxicity.[1] In contrast, this compound, a first-in-class selective ANXA3 degrader, presents a promising targeted approach. While comprehensive in vivo toxicity data for this compound is not yet publicly available, its specific mechanism of action suggests the potential for a wider therapeutic window compared to the broad cytotoxicity of doxorubicin. This guide will delve into the known attributes of both compounds to provide a comparative assessment.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative and qualitative parameters of this compound and doxorubicin based on currently available data.
Table 1: Efficacy and Potency
| Parameter | This compound | Doxorubicin |
| Target | Annexin A3 (ANXA3) | DNA, Topoisomerase II |
| Mechanism of Action | Induces selective degradation of ANXA3 via the ubiquitin-proteasome system. | Intercalates into DNA, inhibits topoisomerase II, generates free radicals.[1][2] |
| IC50 (MDA-MB-231) | 2.52 µM | Varies by study; generally in the nanomolar to low micromolar range. |
| IC50 (MDA-MB-468) | 1.64 µM | Varies by study. |
| DC50 (MDA-MB-231) | 3.17 µM (for ANXA3 degradation) | Not Applicable |
Table 2: Effects on Cellular Processes
| Cellular Process | This compound | Doxorubicin |
| Apoptosis Induction | Induces apoptosis in triple-negative breast cancer (TNBC) cells. | Potent inducer of apoptosis.[3] |
| Cell Cycle Arrest | ANXA3 knockdown leads to an increase in the G0/G1 cell population.[4] | Induces G2/M and/or G1/S phase arrest. |
Table 3: Therapeutic Window and Toxicity
| Parameter | This compound | Doxorubicin |
| Known Toxicities | Specific in vivo toxicity data is not yet widely available. The targeted nature of PROTACs aims to minimize off-target effects. | Cardiotoxicity (dose-limiting), myelosuppression, mucositis, nausea, vomiting.[1] |
| Therapeutic Window | Potentially wider due to targeted degradation of a specific protein overexpressed in cancer cells. | Narrow, limited by cumulative dose-dependent cardiotoxicity. |
| Additional Notes | ANXA3 inhibition has been shown to increase sensitivity to doxorubicin.[4] | Liposomal formulations have been developed to reduce cardiotoxicity. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and doxorubicin are visualized in the following diagrams.
Experimental Protocols
Standard methodologies for assessing the key cellular effects of these compounds are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The comparison between this compound and doxorubicin highlights a pivotal shift in cancer therapy from broad-spectrum cytotoxic agents to targeted molecular entities. Doxorubicin's efficacy is undisputed, but its clinical utility is constrained by severe off-target effects, most notably cardiotoxicity. This compound, by selectively targeting ANXA3 for degradation, offers a mechanism that is theoretically more specific to cancer cells overexpressing this protein. The preliminary data on this compound's potency in TNBC cell lines is encouraging.
A critical next step in the evaluation of this compound is the comprehensive assessment of its in vivo toxicity and pharmacokinetic profiles. These studies will be essential to determine if the promise of a wider therapeutic window translates into a tangible clinical advantage over established therapies like doxorubicin. Furthermore, the observation that ANXA3 inhibition can sensitize cells to doxorubicin opens up intriguing possibilities for combination therapies that could enhance efficacy while potentially allowing for lower, less toxic doses of doxorubicin. Continued research into the therapeutic potential of ANXA3 degraders like this compound is warranted to fully understand their place in the future of oncology.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (R)-SL18
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of novel compounds like (R)-SL18 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a secure laboratory environment. This compound is a first-in-class, selective Annexin A3 (ANXA3) degrader, categorizing it as a Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are complex molecules designed to co-opt the cell's natural protein disposal system to eliminate specific target proteins.[2] Due to this targeted biological activity, this compound should be handled as a potentially hazardous compound, and appropriate safety precautions must be observed.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. This information is critical for proper handling, storage, and preparation of solutions.
| Property | Value |
| Molecular Formula | C₂₆H₂₁ClN₆O₅S₂ |
| Appearance | Solid Powder |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 6 months |
| Solubility | 10 mM in DMSO |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE. As a general principle for handling potent or cytotoxic compounds, engineering controls such as fume hoods or ventilated enclosures should be used as the primary means of exposure control, with PPE serving as a critical secondary barrier.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn. |
| Eye and Face Protection | Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of corrosive or hazardous liquids. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[3] |
| Respiratory Protection | Respirator | When handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) should be worn to prevent inhalation of powder. The need for respiratory protection when handling solutions should be determined by a risk assessment.[4] |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps for a typical laboratory experiment involving this compound.
Caption: Experimental workflow for handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container. The container should be sealed when not in use.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of solutions down the drain.[5][6]
-
Unused stock solutions in DMSO should also be collected for hazardous waste disposal.
-
Ensure that waste containers are compatible with the solvents being used. For instance, acids and bases should not be stored in metal containers.[7]
All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[8][9]
References
- 1. Discovery of a first-in-class ANXA3 degrader for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. pharmtech.com [pharmtech.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. kamatlab.com [kamatlab.com]
- 9. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
